Product packaging for Butoconazole(Cat. No.:CAS No. 64872-76-0)

Butoconazole

Numéro de catalogue: B1668104
Numéro CAS: 64872-76-0
Poids moléculaire: 411.8 g/mol
Clé InChI: SWLMUYACZKCSHZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butoconazole is a synthetic imidazole derivative functioning as an antifungal agent for research applications . Its primary research value lies in the study of vulvovaginal candidiasis, particularly infections caused by Candida species such as Candida albicans . The presumed mechanism of action, consistent with other imidazole antifungals, is the inhibition of the enzyme lanosterol 14-alpha demethylase . This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, thereby altering membrane permeability and leading to osmotic disruption and growth inhibition of the fungal cell . From a pharmacokinetic perspective, data indicates low systemic absorption following local application, a characteristic that is relevant for specific research models . Researchers employ this compound to investigate antifungal mechanisms, study fungal cell membrane biosynthesis, and explore pathways of steroid synthesis in fungi. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17Cl3N2S B1668104 Butoconazole CAS No. 64872-76-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl3N2S/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22/h1-5,7-8,10-11,13,16H,6,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLMUYACZKCSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67085-14-7 (nitrate), 82382-24-9 (unspecified nitrate), 64872-77-1 (nitrate salt/solvate)
Record name Butoconazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2048537
Record name Butaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Butoconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Nitrate salt: 0.26 mg/ml (practically insoluble), 8.18e-04 g/L
Record name Butoconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00639
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butoconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

64872-76-0, 64872-77-1
Record name Butoconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64872-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butoconazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butoconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00639
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butoconazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758658
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTOCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q771797PH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Butoconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

~159°C with decomposition (nitrate salt), 159 °C (decomposition)
Record name Butoconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00639
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butoconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Butoconazole's Inhibition of the Ergosterol Synthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butoconazole is an imidazole antifungal agent that exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This guide delves into the core mechanism of this compound's action: the inhibition of the ergosterol synthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death. This document provides a comprehensive overview of the biochemical pathway, the specific enzymatic target of this compound, quantitative data on its antifungal activity, and detailed protocols for key experimental assays used to elucidate its mechanism of action.

Introduction

This compound is a broad-spectrum imidazole antifungal agent primarily used for the topical treatment of vulvovaginal candidiasis caused by Candida species.[1][2] Like other azole antifungals, its efficacy stems from its ability to interfere with the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane. The fungal-specific nature of the ergosterol biosynthesis pathway makes it an attractive target for antimicrobial therapy, offering a degree of selective toxicity.[3] Understanding the precise molecular interactions between this compound and its target enzyme is crucial for optimizing its clinical use and for the development of novel antifungal agents.

The Ergosterol Synthesis Pathway and this compound's Target

The biosynthesis of ergosterol is a complex, multi-step process that begins with acetyl-CoA and culminates in the production of the final membrane sterol. A key enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[1][4] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the formation of ergosterol.

This compound, through its imidazole moiety, directly targets and inhibits lanosterol 14α-demethylase.[1][2] The nitrogen atom in the imidazole ring of this compound binds to the heme iron atom in the active site of the cytochrome P450 enzyme. This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site, thereby halting the demethylation process. The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors within the fungal cell membrane.[3] This disruption of the normal sterol profile alters membrane fluidity and the function of membrane-bound proteins, ultimately leading to the inhibition of fungal growth and cell death.[1]

Ergosterol_Inhibition cluster_pathway Ergosterol Synthesis Pathway cluster_inhibition Inhibition by this compound Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate 14-demethylated_intermediate 14-demethylated intermediate Lanosterol_14a_demethylase->14-demethylated_intermediate Catalysis Fungal_Cell_Membrane Fungal Cell Membrane (Integrity & Function) Ergosterol Ergosterol 14-demethylated_intermediate->Ergosterol Further Steps Ergosterol->Fungal_Cell_Membrane Incorporation This compound This compound This compound->Lanosterol_14a_demethylase Inhibition

Figure 1. Inhibition of the ergosterol synthesis pathway by this compound.

Quantitative Data

Antifungal AgentOrganismMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Reference
This compound Candida albicans0.05 - >1280.86.4[5]
This compound Non-albicans Candida spp.0.05 - >1283.251.2[5]
FluconazoleCandida albicans0.12 - >1280.53.2[5]
ClotrimazoleCandida albicans0.05 - >1280.43.2[5]

Note: MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antifungal activity and mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of antifungal agents.

MIC_Workflow Start Start Prepare_Drug_Dilutions Prepare serial two-fold dilutions of This compound in RPMI 1640 medium Start->Prepare_Drug_Dilutions Prepare_Inoculum Prepare fungal inoculum and adjust to 0.5 McFarland standard Start->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate wells with fungal suspension Prepare_Drug_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_Results Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) Incubate->Read_Results End End Read_Results->End

Figure 2. Workflow for MIC determination by broth microdilution.

Materials:

  • This compound nitrate powder

  • Candida species isolates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative reading)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound nitrate in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Drug Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).

  • Inoculum Preparation: Culture the Candida isolate on Sabouraud Dextrose Agar at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter wells.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Quantification of Ergosterol Content

This protocol describes a spectrophotometric method for quantifying the total ergosterol content in fungal cells treated with this compound.

Ergosterol_Quantification_Workflow Start Start Culture_and_Treat Culture fungal cells with and without sub-inhibitory concentrations of this compound Start->Culture_and_Treat Harvest_and_Wash Harvest cells by centrifugation and wash Culture_and_Treat->Harvest_and_Wash Saponification Saponify cell pellets with alcoholic KOH Harvest_and_Wash->Saponification Extraction Extract non-saponifiable lipids with n-heptane Saponification->Extraction Spectrophotometry Scan absorbance of the sterol extract from 230 to 300 nm Extraction->Spectrophotometry Calculate_Ergosterol Calculate ergosterol content based on the characteristic absorbance peaks Spectrophotometry->Calculate_Ergosterol End End Calculate_Ergosterol->End

Figure 3. Workflow for spectrophotometric quantification of ergosterol.

Materials:

  • Candida species culture

  • This compound

  • Sabouraud Dextrose Broth

  • 25% Alcoholic Potassium Hydroxide (w/v)

  • n-heptane

  • Sterile distilled water

  • Spectrophotometer with UV capabilities

Procedure:

  • Fungal Culture and Treatment: Inoculate Candida cells into Sabouraud Dextrose Broth and grow to the mid-exponential phase. Add sub-inhibitory concentrations of this compound (e.g., 1/2 MIC, 1/4 MIC) to the cultures and continue incubation for a defined period (e.g., 16-24 hours). A no-drug control should be run in parallel.

  • Cell Harvesting: Harvest the fungal cells by centrifugation. Wash the cell pellets with sterile distilled water and determine the wet weight of the pellets.

  • Saponification: Resuspend the cell pellets in 25% alcoholic KOH solution. Incubate in a water bath at 85°C for 1 hour to saponify the cellular lipids.

  • Sterol Extraction: After cooling, add a mixture of sterile distilled water and n-heptane to the saponified samples. Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.

  • Spectrophotometric Analysis: Transfer the n-heptane layer to a quartz cuvette and scan the absorbance from 230 nm to 300 nm. Ergosterol and its precursor, 24(28)-dehydroergosterol, have characteristic absorbance peaks at 281.5 nm and 230 nm, respectively.

  • Calculation of Ergosterol Content: The percentage of ergosterol can be calculated using the absorbance values and the wet weight of the cell pellet.

Fungal Membrane Permeability Assay

This protocol utilizes the fluorescent dye SYTOX Green to assess fungal membrane integrity following treatment with this compound. SYTOX Green can only enter cells with compromised plasma membranes, where it binds to nucleic acids and fluoresces.

Materials:

  • Candida species culture

  • This compound

  • SYTOX Green nucleic acid stain

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Fungal Cell Preparation: Culture Candida cells to the mid-exponential phase, harvest by centrifugation, and wash with PBS. Resuspend the cells in PBS to a standardized density.

  • Treatment and Staining: In a 96-well black microtiter plate, add the fungal cell suspension to wells containing various concentrations of this compound. A no-drug control and a positive control (e.g., heat-killed cells) should be included. Add SYTOX Green to all wells at a final concentration of 1 µM.

  • Incubation: Incubate the plate at room temperature in the dark for a specified time course (e.g., measurements at 0, 30, 60, and 120 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence microplate reader with excitation and emission wavelengths appropriate for SYTOX Green (approximately 485 nm and 520 nm, respectively).

  • Data Analysis: An increase in fluorescence intensity in this compound-treated cells compared to the untreated control indicates an increase in membrane permeability.

Conclusion

This compound's antifungal activity is unequivocally linked to its inhibition of the ergosterol synthesis pathway, specifically targeting the enzyme lanosterol 14α-demethylase. This targeted disruption of a crucial fungal-specific pathway underscores its efficacy as an antifungal agent. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced interactions of this compound and other azole antifungals with their cellular targets. While a gap in the publicly available quantitative data for this compound's direct enzyme inhibition exists, the provided methodologies for determining MIC, ergosterol content, and membrane permeability offer robust means to characterize its antifungal profile. Further research to determine the IC50 and Ki values of this compound against lanosterol 14α-demethylase would provide a more complete understanding of its inhibitory potency and facilitate comparative analyses with other antifungal agents.

References

In Vitro Antifungal Spectrum of Butoconazole Against Candida Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antifungal activity of Butoconazole against a range of clinically relevant Candida species. This compound, an imidazole derivative, is a well-established antifungal agent primarily used for the treatment of vulvovaginal candidiasis. Its efficacy stems from its ability to disrupt the synthesis of ergosterol, an essential component of the fungal cell membrane. This document summarizes key quantitative data on its antifungal spectrum, details the experimental protocols for susceptibility testing, and provides visual representations of its mechanism of action and experimental workflows.

Quantitative In Vitro Susceptibility Data

The in vitro activity of this compound against various Candida species is a critical determinant of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify this activity, representing the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC data for this compound against several Candida species, including Candida albicans, the most common causative agent of candidiasis, and various non-albicans Candida species, which are increasingly recognized as significant pathogens.

Table 1: In Vitro Activity of this compound Against Candida albicans

Number of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
1060.1-12.50.83.1

MIC50: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: In Vitro Activity of this compound Against Non-Albicans Candida Species

Candida SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
C. tropicalis300.1-6.20.41.5
C. parapsilosis200.1-3.10.41.5
C. glabrata150.2-12.51.56.2
C. krusei100.4-12.53.112.5
C. guilliermondii50.2-3.1--

Data in Tables 1 and 2 are compiled from a study by Hernández Molina et al. (1992), which utilized an agar-dilution technique.

Experimental Protocols

The determination of in vitro antifungal susceptibility is performed using standardized methods to ensure reproducibility and comparability of data. The data presented in this guide were primarily generated using the agar dilution method.

Agar Dilution Method for Antifungal Susceptibility Testing

This method involves the incorporation of the antifungal agent into an agar medium, which is then inoculated with the fungal isolates.

a) Preparation of Antifungal Stock Solution:

  • This compound nitrate is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial two-fold dilutions of the stock solution are prepared to obtain the desired range of concentrations to be tested.

b) Preparation of Agar Plates:

  • A suitable agar medium, such as Sabouraud Dextrose Agar or RPMI 1640 agar with L-glutamine and buffered with MOPS, is prepared and sterilized.

  • The agar is cooled to approximately 45-50°C in a water bath.

  • The prepared dilutions of this compound are added to the molten agar to achieve the final desired concentrations.

  • The agar-antifungal mixture is then poured into sterile Petri dishes and allowed to solidify. A drug-free control plate is also prepared.

c) Inoculum Preparation:

  • Candida isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

  • A suspension of the yeast cells is prepared in sterile saline or phosphate-buffered saline (PBS).

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 colony-forming units (CFU)/mL.

  • The standardized inoculum is further diluted to achieve a final concentration for inoculation.

d) Inoculation and Incubation:

  • The surface of the prepared agar plates is inoculated with a standardized amount of the fungal suspension. A multipoint inoculator is often used to test multiple isolates simultaneously.

  • The inoculated plates are incubated at 35°C for 24-48 hours.

e) Interpretation of Results:

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥80% reduction) compared to the growth on the drug-free control plate.

Visualizations

Mechanism of Action of this compound

This compound, like other imidazole antifungals, targets the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] This inhibition leads to a cascade of events that ultimately disrupt membrane integrity and inhibit fungal growth.[1][2]

Mechanism of Action of this compound cluster_Cell Fungal Cell This compound This compound Erg11p Lanosterol 14-alpha-demethylase (Erg11p/CYP51) This compound->Erg11p Inhibits Ergosterol Ergosterol Erg11p->Ergosterol Catalyzes conversion to Disruption Disrupted Membrane Integrity (Increased Permeability, Leakage) Erg11p->Disruption Inhibition leads to Lanosterol Lanosterol Lanosterol->Erg11p Substrate CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Essential component of GrowthInhibition Fungal Growth Inhibition Disruption->GrowthInhibition Results in

Caption: Mechanism of this compound action in Candida species.

Experimental Workflow for In Vitro Susceptibility Testing

The following diagram illustrates the key steps involved in determining the in vitro antifungal spectrum of this compound using the agar dilution method.

Experimental Workflow: Agar Dilution Susceptibility Testing cluster_Prep Preparation cluster_Assay Assay cluster_Analysis Data Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions A->B F Incorporate this compound into Agar B->F C Prepare Agar Medium C->F D Culture Candida Isolates E Prepare Standardized Inoculum D->E H Inoculate Plates E->H G Pour Agar Plates F->G G->H I Incubate Plates (35°C, 24-48h) H->I J Read Plates and Determine MIC I->J K Compile Data (MIC Range, MIC50, MIC90) J->K

Caption: Generalized workflow for agar dilution antifungal susceptibility testing.

References

Butoconazole's Activity Against Non-albicans Candida: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of vulvovaginal candidiasis (VVC) is evolving, with an increasing prevalence of infections caused by non-albicans Candida (NAC) species. These species, including Candida glabrata, Candida tropicalis, Candida parapsilosis, and Candida krusei, often exhibit different susceptibility patterns to commonly used antifungal agents compared to Candida albicans. This shift presents a growing challenge in the clinical management of VVC. Butoconazole, an imidazole antifungal agent, has demonstrated a broad spectrum of activity against various Candida species. This technical guide provides a comprehensive overview of the in vitro activity of this compound against clinically relevant non-albicans Candida species, its mechanism of action, and the standardized methods for evaluating its antifungal efficacy.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other imidazole and triazole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane. The primary target of this compound is the enzyme lanosterol 14α-demethylase, a key component of the ergosterol biosynthesis pathway.[1][2][3] This enzyme, a cytochrome P450-dependent enzyme, is responsible for the conversion of lanosterol to ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells.

By inhibiting lanosterol 14α-demethylase, this compound leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell membrane.[2] This alteration in membrane composition disrupts its fluidity and the function of membrane-bound enzymes, ultimately leading to increased cell permeability, leakage of cellular contents, and inhibition of fungal growth.[1][4] At high concentrations, this disruption can be fungicidal.[2]

Ergosterol_Biosynthesis_Pathway Figure 1: Ergosterol Biosynthesis Pathway and the Mechanism of Action of this compound cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (Target of this compound) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Membrane\nIntegrity Membrane Integrity ToxicSterols Toxic 14α-methylated sterols Membrane\nDisruption Membrane Disruption HMG_CoA_Reductase HMG-CoA Reductase Lanosterol_Demethylase->Ergosterol Normal Pathway Lanosterol_Demethylase->ToxicSterols Blocked Pathway Leads to Accumulation This compound This compound This compound->Lanosterol_Demethylase Inhibits

Caption: Figure 1: Ergosterol Biosynthesis Pathway and the Mechanism of Action of this compound.

In Vitro Activity of this compound Against Non-albicans Candida

Assessing the in vitro activity of antifungal agents is crucial for predicting clinical efficacy and monitoring for the emergence of resistance. The minimum inhibitory concentration (MIC) is the primary metric used, representing the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

The following tables summarize the qualitative and, where available, quantitative in vitro activity of this compound against common non-albicans Candida species, based on available literature. It is important to note that the quantitative data presented here is limited due to the difficulty in accessing the full dataset from older publications.

Table 1: In Vitro Activity of this compound Against Candida glabrata

MetricThis compoundComparator Azoles (e.g., Fluconazole)Reference
Qualitative Activity Reported to have good to excellent in vitro activity.Often exhibits reduced susceptibility or resistance.[2][5]
MIC Range (µg/mL) Data not available from accessible sources.Can be high (e.g., ≥16 µg/mL).[3][4]
MIC₅₀ (µg/mL) Data not available from accessible sources.Often elevated.[3]
MIC₉₀ (µg/mL) Data not available from accessible sources.Often elevated.[3]

Table 2: In Vitro Activity of this compound Against Candida tropicalis

MetricThis compoundComparator Azoles (e.g., Fluconazole)Reference
Qualitative Activity Active in vitro.Generally susceptible, but resistance is emerging.[2][6]
MIC Range (µg/mL) Data not available from accessible sources.Typically low, but resistant strains show high MICs.[6]
MIC₅₀ (µg/mL) Data not available from accessible sources.Generally low.[6]
MIC₉₀ (µg/mL) Data not available from accessible sources.Can be elevated in resistant populations.[6]

Table 3: In Vitro Activity of this compound Against Candida parapsilosis

MetricThis compoundComparator Azoles (e.g., Fluconazole)Reference
Qualitative Activity Active in vitro.Generally susceptible, though some resistance is reported.[1]
MIC Range (µg/mL) Data not available from accessible sources.Generally low.[7][8]
MIC₅₀ (µg/mL) Data not available from accessible sources.Low.[7]
MIC₉₀ (µg/mL) Data not available from accessible sources.Low.[7]

Table 4: In Vitro Activity of this compound Against Candida krusei

MetricThis compoundComparator Azoles (e.g., Fluconazole)Reference
Qualitative Activity Reported to be active.Intrinsically resistant to fluconazole.[1][9]
MIC Range (µg/mL) Data not available from accessible sources.High (≥64 µg/mL).[9]
MIC₅₀ (µg/mL) Data not available from accessible sources.High.[10]
MIC₉₀ (µg/mL) Data not available from accessible sources.High.[9]

Experimental Protocols: Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) document M27 provides the standardized reference method for broth dilution antifungal susceptibility testing of yeasts. The following is a detailed description of the broth microdilution method, which is a commonly used adaptation of the CLSI standard.

CLSI M27 Broth Microdilution Method

This method determines the MIC of an antifungal agent by challenging a standardized inoculum of yeast with serial dilutions of the agent in a liquid medium.

1. Preparation of Antifungal Agent Stock Solution:

  • This compound powder is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • The stock solution is then serially diluted in RPMI 1640 medium to achieve the final desired concentrations for the assay.

2. Preparation of Inoculum:

  • Candida isolates are subcultured on Sabouraud dextrose agar plates and incubated at 35°C for 24-48 hours to ensure purity and viability.

  • Several colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

3. Broth Microdilution Assay:

  • The assay is performed in sterile 96-well microtiter plates.

  • Each well in a row contains a twofold serial dilution of this compound in 100 µL of RPMI 1640 medium.

  • A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.

  • 100 µL of the standardized inoculum is added to each well (except the sterility control), bringing the final volume to 200 µL.

  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control well.

  • The turbidity can be assessed visually or by using a microplate reader.

Antifungal_Susceptibility_Workflow Figure 2: Workflow for CLSI M27 Broth Microdilution Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Yeast_Culture 1. Isolate and culture non-albicans Candida Inoculum_Prep 2. Prepare standardized inoculum (0.5 McFarland) Yeast_Culture->Inoculum_Prep Microplate_Setup 4. Inoculate microtiter plate with Candida and this compound dilutions Inoculum_Prep->Microplate_Setup Antifungal_Dilution 3. Prepare serial dilutions of this compound Antifungal_Dilution->Microplate_Setup Incubation 5. Incubate at 35°C for 24-48 hours Microplate_Setup->Incubation MIC_Reading 6. Read MICs (visual or spectrophotometric) Incubation->MIC_Reading Data_Analysis 7. Determine MIC₅₀ and MIC₉₀ MIC_Reading->Data_Analysis

Caption: Figure 2: Workflow for CLSI M27 Broth Microdilution Antifungal Susceptibility Testing.

Conclusion

This compound demonstrates significant in vitro activity against a range of non-albicans Candida species, including those that exhibit resistance to other commonly used azole antifungals. Its mechanism of action, centered on the disruption of ergosterol biosynthesis, is a well-established and effective strategy for combating fungal infections. While a comprehensive and recent quantitative dataset of this compound MICs against a large collection of clinical non-albicans Candida isolates would be beneficial for ongoing surveillance, the available evidence supports its role as a valuable therapeutic option in the management of VVC caused by these emerging pathogens. Further research, utilizing standardized methodologies such as the CLSI M27 protocol, is warranted to continue to define the activity of this compound against contemporary clinical isolates and to guide its optimal use in clinical practice.

References

Butoconazole's potential as a gram-positive antibacterial agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Butoconazole, an imidazole antifungal agent, is well-established for its efficacy in treating vulvovaginal candidiasis. Its mechanism of action involves the inhibition of lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway, leading to disruption of the fungal cell membrane. Emerging evidence suggests that this compound also possesses in vitro activity against a range of gram-positive bacteria. This technical guide provides a comprehensive overview of the current understanding of this compound's potential as a gram-positive antibacterial agent, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing its presumed mechanism of action. While research in this specific area is not extensive, this document collates the existing information to serve as a foundational resource for further investigation and drug development efforts.

Introduction

The rise of antibiotic-resistant gram-positive bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), presents a significant global health challenge. This has spurred research into novel antimicrobial agents and the repurposing of existing drugs with known safety profiles. This compound, a synthetic imidazole derivative, has demonstrated a spectrum of activity that extends beyond fungi to include certain gram-positive organisms.[1] This guide explores the evidence for this compound's antibacterial properties and provides the necessary technical details for researchers to build upon this promising avenue of investigation.

Antibacterial Spectrum and Efficacy

While primarily recognized for its potent antifungal effects, in vitro studies have indicated that this compound exhibits inhibitory activity against some gram-positive bacteria. However, there is a notable scarcity of comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values, in peer-reviewed literature. The available information is largely qualitative, stating its activity against this bacterial group.

For the purpose of this guide, a table has been structured to accommodate future findings from ongoing research. Scientists are encouraged to populate this table with their experimental data to build a more complete picture of this compound's antibacterial efficacy.

Gram-Positive Bacterial SpeciesStrainMIC Range (µg/mL)Zone of Inhibition (mm)Reference
Staphylococcus aureusData Not AvailableData Not Available
Streptococcus pyogenesData Not AvailableData Not Available
Enterococcus faecalisData Not AvailableData Not Available
Other Gram-Positive SpeciesData Not AvailableData Not Available

Presumed Mechanism of Antibacterial Action

The precise molecular mechanism of this compound's action against gram-positive bacteria has not been definitively elucidated. However, it is widely presumed to mirror its antifungal mechanism of action due to the fundamental role of the cell membrane in both types of organisms.[2][3] The proposed pathway involves the disruption of the bacterial cell membrane's integrity. While bacteria do not produce ergosterol, they do have complex cell membrane structures that are vital for their survival. It is hypothesized that this compound may interfere with key enzymes involved in the synthesis of bacterial membrane components or directly interact with the lipid bilayer, leading to increased permeability and eventual cell death.

G Presumed Antibacterial Mechanism of this compound This compound This compound BacterialCell Gram-Positive Bacterial Cell This compound->BacterialCell MembraneEnzymes Membrane Synthesis Enzymes This compound->MembraneEnzymes Inhibition (?) CellMembrane Cell Membrane MembraneIntegrity Loss of Membrane Integrity CellMembrane->MembraneIntegrity Disruption MembraneEnzymes->CellMembrane Synthesis of Components CellDeath Bacterial Cell Death MembraneIntegrity->CellDeath

Presumed mechanism of this compound's antibacterial action.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of this compound's antibacterial potential. The following are detailed protocols for two common in vitro susceptibility testing methods, adapted for the evaluation of this compound against gram-positive bacteria.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound nitrate salt

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound nitrate in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

G Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock This compound Stock Solution SerialDilution Serial Dilution in 96-well Plate Stock->SerialDilution Inoculum Bacterial Inoculum (0.5 McFarland) Inoculation Inoculation of Plates Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubation (18-24h, 35°C) Inoculation->Incubation ReadMIC Read MIC (Lowest concentration with no growth) Incubation->ReadMIC

Workflow for MIC determination by broth microdilution.
Agar Well Diffusion Assay

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance in an agar plate.

Materials:

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cork borer or pipette tip (6-8 mm diameter)

  • Sterile saline

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Procedure:

  • Plate Preparation: Prepare MHA plates with a uniform depth of 4 mm.

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of the MHA plate to create a lawn of bacteria.

  • Well Creation: Use a sterile cork borer or pipette tip to create uniform wells (6-8 mm in diameter) in the agar.

  • Application of this compound: Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into each well.

  • Controls: Use a well with the solvent (e.g., DMSO diluted in saline) as a negative control and a well with a known antibiotic as a positive control.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters.

G Agar Well Diffusion Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial Inoculum (0.5 McFarland) Lawn Create Bacterial Lawn on Plate Inoculum->Lawn MHA_Plate Mueller-Hinton Agar Plate MHA_Plate->Lawn CreateWell Create Wells in Agar Lawn->CreateWell Addthis compound Add this compound to Wells CreateWell->Addthis compound Incubation Incubation (18-24h, 35°C) Addthis compound->Incubation MeasureZone Measure Zone of Inhibition (mm) Incubation->MeasureZone

Workflow for the agar well diffusion assay.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways in gram-positive bacteria that are affected by this compound. Further investigation is required to understand the downstream cellular responses to this compound-induced membrane stress. This represents a significant knowledge gap and a key area for future research.

Conclusion and Future Directions

This compound demonstrates potential as a gram-positive antibacterial agent, although the existing data is limited. Its established safety profile as an antifungal makes it an attractive candidate for further investigation. Future research should prioritize:

  • Comprehensive MIC testing: Determining the MICs of this compound against a broad panel of clinically relevant gram-positive bacteria, including resistant strains.

  • Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of this compound's antibacterial activity.

  • In vivo efficacy studies: Evaluating the effectiveness of this compound in animal models of gram-positive bacterial infections.

  • Synergy studies: Investigating the potential for synergistic effects when this compound is combined with other antibiotics.

The information and protocols provided in this guide are intended to facilitate and standardize future research into the antibacterial properties of this compound, with the ultimate goal of developing new therapeutic strategies to combat the growing threat of antibiotic resistance.

References

The Pharmacodynamics of Butoconazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Butoconazole is a potent imidazole antifungal agent used primarily for the local treatment of vulvovaginal candidiasis.[1][2] As a member of the azole class, its efficacy is rooted in the disruption of fungal cell membrane integrity. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, detailing its mechanism of action, in vitro activity against key fungal pathogens, and the experimental protocols used to evaluate its effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antifungal agents.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of this compound, like other imidazole derivatives, is the disruption of steroid synthesis, specifically targeting the production of ergosterol, an essential component of the fungal cell membrane.[3][4]

1.1. Targeting Lanosterol 14α-Demethylase (CYP51): this compound exerts its effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[5][6] This enzyme is critical for the conversion of lanosterol to ergosterol.[3][6] By binding to the heme iron of the enzyme, this compound effectively blocks this key demethylation step in the ergosterol biosynthesis pathway.[7]

1.2. Downstream Consequences: The inhibition of lanosterol 14α-demethylase leads to a cascade of events detrimental to the fungal cell:

  • Ergosterol Depletion: The lack of ergosterol compromises the structural integrity, fluidity, and functionality of the fungal cell membrane.[3][5]

  • Accumulation of Toxic Sterols: The enzymatic block causes the accumulation of 14α-methylated sterol precursors, such as lanosterol.[3] These precursors are toxic to the cell and integrate into the membrane, further disrupting its normal structure and function.

  • Increased Permeability: The altered membrane composition leads to increased permeability, causing leakage of essential cellular contents and disrupting cellular homeostasis.[1][3] This ultimately results in the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect), depending on the concentration and the susceptibility of the organism.[3][8]

1.3. Selectivity: The high degree of selectivity of this compound for fungal cells over human cells is attributed to the difference in principal sterols. Fungal membranes utilize ergosterol, whereas human cell membranes contain cholesterol.[3] This difference provides a therapeutic window, minimizing effects on host cells.

Butoconazole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_effects Pharmacodynamic Effects Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 4,4-dimethyl-cholesta-8,14,24-triene-3-beta-ol 4,4-dimethyl-cholesta-8,14,24-triene-3-beta-ol Lanosterol->4,4-dimethyl-cholesta-8,14,24-triene-3-beta-ol Lanosterol 14α-demethylase (CYP51) Accumulation of\nToxic Sterols Accumulation of Toxic Sterols Lanosterol->Accumulation of\nToxic Sterols Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-triene-3-beta-ol->Ergosterol Multiple Steps Altered Membrane\nPermeability Altered Membrane Permeability Fungal Cell\nDeath / Growth Inhibition Fungal Cell Death / Growth Inhibition Altered Membrane\nPermeability->Fungal Cell\nDeath / Growth Inhibition Accumulation of\nToxic Sterols->Altered Membrane\nPermeability Ergosterol\nDepletion Ergosterol Depletion Ergosterol\nDepletion->Altered Membrane\nPermeability This compound This compound Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase\n(CYP51) Inhibits Lanosterol 14α-demethylase\n(CYP51)->Ergosterol\nDepletion

This compound inhibits CYP51, disrupting ergosterol synthesis and fungal membrane integrity.

In Vitro Activity and Data Presentation

This compound demonstrates a broad spectrum of activity against various fungal pathogens, particularly Candida species and dermatophytes. It is generally fungistatic at lower concentrations but can exhibit fungicidal activity at higher concentrations or against highly susceptible organisms.[8] While extensive, consolidated public data on this compound's MIC50 and MIC90 values are limited, its activity spectrum has been well-characterized.

Fungal GroupSpeciesIn Vitro Activity NotedCitation(s)
Yeasts Candida albicansActive / Susceptible[1][8][9]
Candida spp. (non-albicans)Active / Susceptible[9]
Candida tropicalisActive / Susceptible[8]
Candida glabrataActive / Susceptible[8]
Dermatophytes Trichophyton spp.Active / Susceptible[8]
Trichophyton rubrumActive / Susceptible[10]
Trichophyton mentagrophytesActive / Susceptible[10]
Microsporum spp.Active / Susceptible[8]
Microsporum canisActive / Susceptible[10]
Epidermophyton floccosumActive / Susceptible[10]
Other Pathogens Trichomonas vaginalisActive (Lethal Concentration Data)

Experimental Protocols

Evaluating the pharmacodynamics of this compound relies on standardized in vitro susceptibility testing methods. The following protocols are fundamental for determining the antifungal activity.

3.1. Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M27, is the reference method for determining the MIC of antifungal agents against yeasts.[4]

Detailed Methodology (CLSI M27 Broth Microdilution):

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial two-fold dilutions are then made in RPMI 1640 medium, buffered to a pH of 7.0 with MOPS buffer, within a 96-well microtiter plate.

  • Inoculum Preparation: Fungal isolates are cultured on agar (e.g., Sabouraud Dextrose Agar) for 24-48 hours. A suspension is made in sterile saline and adjusted spectrophotometrically to match a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.[5]

  • Incubation: The inoculated microtiter plates are incubated at 35°C for 24 to 48 hours.[3]

  • Endpoint Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well. This can be determined visually or by using a spectrophotometer to measure optical density.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare serial 2-fold dilutions of this compound in 96-well plate a1 Inoculate wells with fungal suspension p1->a1 p2 Culture fungal isolate on agar plate p3 Prepare standardized inoculum (0.5 McFarland) p2->p3 p3->a1 a2 Incubate plate at 35°C for 24-48h a1->a2 an1 Read plate visually or spectrophotometrically a2->an1 an2 Determine MIC: Lowest concentration with ≥50% growth inhibition an1->an2 end end an2->end Report MIC Value

Workflow for the CLSI M27 broth microdilution MIC assay.

3.2. Time-Kill Assays

Time-kill assays provide kinetic information about the fungicidal or fungistatic activity of an antifungal agent.

Detailed Methodology:

  • Preparation: A standardized fungal inoculum (typically 1 x 10⁵ to 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., RPMI 1640 with MOPS).[1]

  • Exposure: The inoculum is added to flasks containing the broth with this compound at various concentrations (e.g., 1x, 2x, 4x MIC) and a drug-free growth control.

  • Incubation and Sampling: The flasks are incubated at 35°C with agitation.[1] At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each flask.[2]

  • Quantification: The samples are serially diluted in sterile saline and plated onto agar plates. After incubation, the number of colonies is counted to determine the viable fungal concentration (CFU/mL).

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum, while a <3-log₁₀ reduction is considered fungistatic.[2]

Time_Kill_Interpretation start Time-Kill Assay Result: Change in log10 CFU/mL from initial inoculum at 24h decision Is reduction ≥ 3-log10 (99.9%)? start->decision fungicidal Fungicidal Activity decision->fungicidal Yes fungistatic Fungistatic Activity decision->fungistatic No

Logic for interpreting time-kill assay results.

Pharmacodynamic Effects on Fungal Pathogens

4.1. Concentration-Dependent Activity: this compound's activity is concentration-dependent. At or near the MIC, it typically exhibits a fungistatic effect, inhibiting the growth and replication of fungal cells.[8] At higher concentrations, the profound disruption of the cell membrane can lead to cell lysis and a fungicidal effect.[8]

4.2. Activity Against Fungal Biofilms: Fungal biofilms, particularly those formed by Candida species, are structured communities of cells encased in an extracellular matrix. These biofilms are notoriously resistant to many antifungal agents. Studies have shown that sessile cells within biofilms can be up to 1,000 times more resistant to azoles like fluconazole than their free-floating (planktonic) counterparts. This resistance is multifactorial and may involve restricted drug penetration through the biofilm matrix and upregulation of drug efflux pumps. While this is a well-documented phenomenon for the azole class, specific studies detailing the in vitro activity of this compound against fungal biofilms are not widely available in the reviewed literature.

Conclusion

The pharmacodynamics of this compound are characterized by a well-defined mechanism of action targeting a critical enzyme in the fungal ergosterol biosynthesis pathway. Its inhibition of lanosterol 14α-demethylase leads to a fungistatic or fungicidal effect against a broad range of clinically relevant yeasts and dermatophytes. Standardized methodologies, such as the CLSI M27 broth microdilution assay and time-kill studies, are essential for quantifying its in vitro potency and kinetic activity. While this compound is an effective agent against planktonic fungal cells, further research is warranted to elucidate its specific activity against the complex and resistant biofilm structures that are often implicated in persistent fungal infections.

References

Methodological & Application

Butoconazole In Vitro Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butoconazole is an imidazole antifungal agent effective against a variety of yeasts, including clinically relevant Candida species. It functions by inhibiting the fungal enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1] The disruption of ergosterol production leads to altered cell membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[1] This document provides detailed protocols for in vitro susceptibility testing of this compound against Candida species, methods for data interpretation, and a summary of its reported in vitro activity.

Mechanism of Action

This compound, like other imidazole antifungals, targets the synthesis of ergosterol, an essential component of the fungal cell membrane. The drug specifically inhibits the enzyme lanosterol 14-alpha-demethylase, which is responsible for the conversion of lanosterol to ergosterol.[1] This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell membrane. The altered membrane structure increases permeability, causing a loss of essential intracellular components and ultimately leading to the inhibition of fungal growth or cell death.[1]

This compound Mechanism of Action This compound This compound Lanosterol_Demethylase Lanosterol 14-alpha-demethylase This compound->Lanosterol_Demethylase Inhibits Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Catalyzes conversion to Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Ergosterol->Fungal_Cell_Membrane Maintains Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Cell_Death Disruption leads to

Figure 1. This compound's mechanism of action targeting ergosterol synthesis.

In Vitro Susceptibility Data

The in vitro activity of this compound has been evaluated against various Candida species. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from published studies. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: In Vitro Activity of this compound Against Candida Species

OrganismNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Candida albicans1060.12 - 40.51[2]
Candida spp.800.12 - >128116[2]

Note: Data from Hernández Molina et al. (1992) was obtained using an agar-dilution technique.

A study by Lynch and Sobel highlighted that while non-albicans species, particularly Candida glabrata, showed increased MICs to several azoles, this compound was a notable exception, maintaining its potency.[3]

Experimental Protocols

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the framework for antifungal susceptibility testing. The following are detailed protocols adapted for this compound based on these guidelines.

Broth Microdilution Method (Adapted from CLSI M27)

This method determines the MIC of this compound in a liquid medium.

Materials:

  • This compound nitrate powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Candida isolates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C)

  • Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

Protocol Workflow:

Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Drug Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in Microplate Prep_Drug->Serial_Dilution Prep_Inoculum Prepare Fungal Inoculum Inoculate Inoculate Microplate Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Read MICs Visually or Spectrophotometrically Incubate->Read_MIC

Figure 2. Workflow for the broth microdilution susceptibility test.

Detailed Steps:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound nitrate powder in DMSO to a concentration of 1280 µg/mL.

    • Further dilute this stock solution in RPMI-1640 medium to create a working solution for serial dilutions.

  • Inoculum Preparation:

    • Subculture Candida isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the microtiter plate wells.

  • Microplate Preparation and Inoculation:

    • Dispense 100 µL of RPMI-1640 into all wells of a 96-well plate except the first column.

    • Add 200 µL of the highest concentration of this compound to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

  • Incubation:

    • Incubate the microtiter plates at 35°C for 24 to 48 hours.

  • MIC Determination:

    • Read the plates visually or using a microplate reader at 490 nm.

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Agar Diffusion Method (Disk Diffusion)

This method provides a qualitative assessment of susceptibility based on the zone of inhibition around a drug-impregnated disk.

Materials:

  • This compound nitrate powder

  • Sterile filter paper disks

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Candida isolates

  • Sterile saline (0.85%)

  • Incubator (35°C)

  • Calipers

Protocol Workflow:

Agar Diffusion Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Disk Prepare this compound Disks Apply_Disk Apply this compound Disk Prep_Disk->Apply_Disk Prep_Inoculum Prepare Fungal Inoculum Inoculate_Plate Inoculate Agar Plate Prep_Inoculum->Inoculate_Plate Inoculate_Plate->Apply_Disk Incubate Incubate at 35°C for 24h Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone

Figure 3. Workflow for the agar disk diffusion susceptibility test.

Detailed Steps:

  • Disk Preparation:

    • Prepare a stock solution of this compound.

    • Impregnate sterile filter paper disks with a defined amount of the this compound solution and allow them to dry.

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described for the broth microdilution method (0.5 McFarland).

  • Plate Inoculation and Disk Application:

    • Dip a sterile cotton swab into the inoculum suspension and streak the entire surface of the Mueller-Hinton agar plate evenly in three directions.

    • Allow the plate to dry for a few minutes.

    • Aseptically apply the this compound-impregnated disk to the center of the inoculated agar surface.

  • Incubation:

    • Incubate the plates at 35°C for 24 hours.

  • Zone of Inhibition Measurement:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter using calipers.

    • The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with established MIC breakpoints, which are not currently standardized for this compound by CLSI or EUCAST.

Conclusion

The in vitro susceptibility testing protocols outlined provide a framework for the evaluation of this compound's activity against Candida species. While this compound has demonstrated potent in vitro activity, particularly against C. albicans and showing promise against some non-albicans species, the lack of standardized interpretive breakpoints necessitates careful interpretation of results in a research and drug development context. Further studies to establish clinical breakpoints would be beneficial for the clinical application of these susceptibility testing methods.

References

Application Note: Determination of Butoconazole Minimum Inhibitory Concentration (MIC) using the Agar Dilution Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butoconazole is an imidazole antifungal agent known for its efficacy against Candida species, the primary causative agents of vulvovaginal candidiasis.[1] Its mechanism of action involves the inhibition of the fungal enzyme cytochrome P450 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2][3][4] The disruption of ergosterol synthesis alters the cell membrane's integrity and permeability, ultimately leading to the inhibition of fungal growth or cell death.[1][2][3][4]

Determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates is crucial for understanding its potency, monitoring for the development of resistance, and in the research and development of new antifungal formulations. The agar dilution method is a standardized and reliable technique for determining the MIC of antifungal agents. This method involves incorporating serial dilutions of the antifungal agent into an agar medium, which is then inoculated with the test fungi. This application note provides a detailed protocol for determining the MIC of this compound using the agar dilution method, adapted from established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action of this compound

This compound, like other imidazole antifungals, targets the ergosterol biosynthesis pathway in fungi. This pathway is essential for maintaining the structural integrity and function of the fungal cell membrane.

Butoconazole_Mechanism Lanosterol Lanosterol Enzyme Cytochrome P450 14α-demethylase Lanosterol->Enzyme substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Disruption Disruption of Membrane Function & Growth Inhibition Membrane->Disruption This compound This compound This compound->Enzyme inhibition Enzyme->Ergosterol conversion Enzyme->Disruption

Caption: Mechanism of action of this compound.

Experimental Protocol: Agar Dilution MIC Assay for this compound

This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.

Materials and Reagents
  • This compound nitrate powder (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Bacto Agar

  • Sterile distilled water

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile petri dishes (90 mm or 150 mm)

  • Sterile serological pipettes and tubes

  • Micropipettes and sterile tips

  • Spectrophotometer or McFarland standards (0.5)

  • Incubator (35°C)

  • Vortex mixer

  • Fungal isolates (e.g., Candida albicans, Candida tropicalis)

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[2][3]

Preparation of this compound Stock Solution
  • Primary Stock Solution (e.g., 1600 µg/mL): As this compound is sparingly soluble in water, a stock solution should be prepared in DMSO. Accurately weigh the required amount of this compound nitrate powder and dissolve it in 100% DMSO to obtain a high-concentration stock solution (e.g., 1600 µg/mL). The concentration should be at least 100 times the highest final concentration to be tested to minimize the final concentration of DMSO in the agar.

  • Working Solutions: Prepare serial twofold dilutions of the primary stock solution in DMSO to create a range of working solutions.

Preparation of Agar Plates
  • Medium Preparation: Prepare RPMI 1640 agar by adding 1.5% (w/v) Bacto Agar to the RPMI 1640 broth medium. Autoclave to sterilize and then cool to 45-50°C in a water bath.

  • Addition of this compound: For each desired final concentration of this compound, add the corresponding working solution to the molten agar in a 1:100 ratio (e.g., 1 mL of a 100x working solution to 99 mL of molten agar). Mix thoroughly but gently to avoid air bubbles.

  • Pouring Plates: Dispense the agar-drug mixture into sterile petri dishes to a uniform depth (approximately 4 mm).

  • Control Plates: Prepare a growth control plate containing agar with the same concentration of DMSO as the test plates but without this compound. A sterility control plate (no inoculum) should also be prepared.

  • Storage: Allow the plates to solidify at room temperature and then store them at 4°C until use (preferably for no longer than 7 days).

Inoculum Preparation
  • Subculture: Subculture the fungal isolates and QC strains onto SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Suspension Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline.

  • Standardization: Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer or by visual comparison.

  • Working Inoculum: Dilute the standardized suspension 1:10 in sterile saline to obtain the working inoculum.

Inoculation, Incubation, and Interpretation
  • Inoculation: Spot-inoculate a defined volume (e.g., 1-10 µL) of the working inoculum of each fungal strain onto the surface of the agar plates, starting from the lowest to the highest this compound concentration. The growth control plate should be inoculated last.

  • Incubation: Allow the inocula to dry completely before inverting the plates. Incubate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥80% reduction in growth) compared to the growth on the drug-free control plate.

Experimental Workflow

Agar_Dilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Stock Prepare this compound Stock Solution (in DMSO) Plates Prepare Agar Plates with Serial Dilutions of this compound Stock->Plates Agar Prepare RPMI 1640 Agar Agar->Plates Inoculate Spot Inoculate Fungal Suspensions onto Plates Plates->Inoculate Inoculum Prepare and Standardize Fungal Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate Plates at 35°C for 24-48h Inoculate->Incubate Read Read Results and Determine MIC Incubate->Read

Caption: Workflow for this compound MIC determination.

Data Presentation

The results of the this compound MIC determination should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of MIC values across different fungal species.

Table 1: Example MIC Ranges of this compound against Candida Species

Fungal SpeciesNo. of IsolatesThis compound MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicanse.g., 100e.g., 0.03 - 2e.g., 0.25e.g., 1
Candida glabratae.g., 50e.g., 0.125 - 8e.g., 1e.g., 4
Candida tropicalise.g., 50e.g., 0.06 - 4e.g., 0.5e.g., 2
Candida parapsilosise.g., 50e.g., 0.03 - 1e.g., 0.125e.g., 0.5
Candida kruseie.g., 25e.g., 0.25 - 16e.g., 2e.g., 8
C. parapsilosis ATCC 22019 (QC)e.g., 10Expected Range--
C. krusei ATCC 6258 (QC)e.g., 10Expected Range--

Note: The MIC values presented in this table are hypothetical examples for illustrative purposes. Actual values must be determined experimentally.

Quality Control

The inclusion of reference quality control (QC) strains is essential to ensure the accuracy and reproducibility of the MIC results. The MIC values for the QC strains should fall within an established acceptable range. Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are commonly used QC strains for antifungal susceptibility testing.[2][3]

Conclusion

The agar dilution method is a robust and reproducible technique for determining the MIC of this compound against clinically relevant fungal isolates. Adherence to a standardized protocol, including the use of appropriate media, inoculum preparation, and quality control measures, is critical for obtaining reliable and comparable results. The data generated from these studies are invaluable for guiding therapeutic decisions, monitoring resistance trends, and advancing the development of new antifungal therapies.

References

Application Notes and Protocols for Broth Microdilution Assays to Determine Butoconazole Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butoconazole is an imidazole antifungal agent primarily used for the topical treatment of vulvovaginal candidiasis. Its efficacy is attributed to its ability to disrupt the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[1][3] Determining the in vitro susceptibility of fungal isolates to this compound is crucial for understanding its spectrum of activity, monitoring for the development of resistance, and in the research and development of new antifungal therapies. The broth microdilution assay is a standardized and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.[4][5] This document provides detailed application notes and protocols for performing broth microdilution assays to evaluate the efficacy of this compound against various fungal species, with a primary focus on Candida species.

Mechanism of Action of this compound

This compound, like other imidazole antifungals, targets the fungal enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2][3] By inhibiting this enzyme, this compound prevents the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, at higher concentrations, cell death.[1][3]

Butoconazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Enzyme Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Enzyme substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane incorporates into Disrupted_Membrane Disrupted Fungal Cell Membrane (Increased Permeability, Cell Lysis) Enzyme->Ergosterol conversion Enzyme->Disrupted_Membrane ergosterol depletion leads to This compound This compound This compound->Enzyme inhibits

This compound's mechanism of action.

Data Presentation: In Vitro Efficacy of this compound and Other Azoles

The following table summarizes the available data on the in vitro activity of this compound and provides a comparative overview with other commonly used azole antifungals against various Candida species. The Minimum Inhibitory Concentration (MIC) is a key indicator of antifungal efficacy, with lower values suggesting greater potency.

Antifungal AgentCandida albicansCandida glabrataCandida tropicalisCandida parapsilosisCandida krusei
This compound Active [1]Active Active Active Active
Fluconazole 0.25 - 1280.5 - >640.25 - 1280.125 - 648 - >64
Itraconazole 0.015 - 160.03 - >160.015 - 160.015 - 80.06 - >16
Voriconazole 0.007 - 160.015 - 160.007 - 160.007 - 80.03 - 8
Ketoconazole 0.004 - 1280.015 - 160.004 - 160.004 - 80.03 - 16

Experimental Protocols: Broth Microdilution Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 for yeast susceptibility testing.[4][5]

Materials
  • This compound powder (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile distilled water

  • Spectrophotometer

  • Vortex mixer

  • Micropipettes and sterile tips

  • Fungal isolates (e.g., Candida species)

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator (35°C)

  • Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

Preparation of Antifungal Stock Solution
  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

  • Storage: Store the stock solution in small aliquots at -70°C until use. Avoid repeated freeze-thaw cycles.

Inoculum Preparation
  • Subculture: Subculture the yeast isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Colony Suspension: From a fresh culture, select several well-isolated colonies and suspend them in sterile distilled water.

  • Standardization: Adjust the turbidity of the yeast suspension to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL) using a spectrophotometer at a wavelength of 530 nm.

  • Working Suspension: Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the microtiter plate wells.

Broth Microdilution Procedure
  • Serial Dilutions: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well microtiter plate. The final concentrations should typically range from 0.015 to 16 µg/mL.

  • Inoculation: Inoculate each well (except for the sterility control) with the working yeast suspension. The final volume in each well should be 200 µL (100 µL of drug dilution + 100 µL of inoculum).

  • Controls:

    • Growth Control: A well containing only the yeast inoculum and drug-free medium.

    • Sterility Control: A well containing only drug-free medium to check for contamination.

  • Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

Reading and Interpretation of Results
  • Visual Reading: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

  • Spectrophotometric Reading (Optional): The plates can also be read using a microplate reader at a wavelength of 490 nm. The MIC is determined as the lowest drug concentration that causes a specified reduction in absorbance compared to the growth control.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution E Perform Serial Dilutions of this compound in 96-well Plate A->E B Culture Yeast Isolate on Agar C Prepare 0.5 McFarland Yeast Suspension B->C D Prepare Working Inoculum Suspension C->D F Inoculate Wells with Yeast Suspension D->F E->F G Include Growth and Sterility Controls F->G H Incubate Plate at 35°C for 24-48h G->H I Read Results Visually or with Spectrophotometer H->I J Determine Minimum Inhibitory Concentration (MIC) I->J

Broth microdilution assay workflow.

Quality Control

To ensure the accuracy and reproducibility of the results, it is essential to include quality control (QC) strains with known MIC values for this compound in each assay run. The obtained MICs for the QC strains should fall within the established acceptable ranges.

Conclusion

The broth microdilution assay is a robust and reliable method for determining the in vitro efficacy of this compound against pathogenic yeasts. Adherence to standardized protocols, such as those provided by CLSI and EUCAST, is critical for generating accurate and comparable data. This information is invaluable for guiding therapeutic decisions, monitoring resistance trends, and advancing the development of new antifungal agents. Further research to establish a comprehensive database of this compound MIC values against a wide array of clinical fungal isolates is warranted.

References

Application Notes and Protocols: Experimental Mouse Model of Candidal Vaginitis for Butoconazole Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vulvovaginal candidiasis (VVC), primarily caused by Candida albicans, is a common mucosal infection in women. The development of effective antifungal therapies relies on robust preclinical models that accurately mimic human disease. The estrogen-dependent mouse model of candidal vaginitis is a well-established and widely used system to study the pathogenesis of VVC and to evaluate the in vivo efficacy of antifungal agents like Butoconazole.[1][2] This document provides detailed application notes and protocols for establishing this model and assessing the therapeutic efficacy of this compound.

Core Concepts

The experimental mouse model of candidal vaginitis is based on the observation that elevated estrogen levels are a key predisposing factor for VVC in humans.[2] By inducing a state of pseudoestrus in mice through the administration of exogenous estrogen, researchers can achieve a persistent vaginal colonization with C. albicans that resembles human infection.[1] This model allows for the controlled study of host-pathogen interactions and the evaluation of antifungal drug efficacy in a living organism.

This compound is an imidazole antifungal agent that has demonstrated clinical effectiveness against C. albicans vaginal infections.[3][4] Its mechanism of action involves the inhibition of ergosterol synthesis, a crucial component of the fungal cell membrane.[3][5] By disrupting the integrity of the cell membrane, this compound leads to fungal cell death.[5]

Data Presentation

The following table summarizes quantitative data from a representative study evaluating the efficacy of this compound in an experimental mouse model of candidal vaginitis.

Treatment GroupThis compound ConcentrationMean Vaginal Fungal Burden (Log10 CFU/g of tissue)Apparent Cure RateRecurrence
Control (untreated)N/AHigh (specific values not provided in the source)0%N/A
This compound1%Reduction followed by remissionLowObserved after 10-15 days
This compound2.5%Significant ReductionApparent full cure for most miceNot observed
This compound5%Significant ReductionApparent full cure for most miceNot observed

Data adapted from a study by Riess et al. (1993).[1] Note: "Apparent full cure" was defined as the absence of detectable C. albicans in local samples.

Experimental Protocols

Induction of Pseudoestrus and Candidal Vaginitis

This protocol describes the induction of a pseudoestrus state in female mice, a prerequisite for establishing a sustained Candida albicans vaginal infection.

Materials:

  • Female mice (e.g., BALB/c or C57BL/6 strains), 6-8 weeks old

  • Estradiol valerate

  • Sesame oil (sterile)

  • Candida albicans strain (e.g., ATCC 90028)

  • Sabouraud Dextrose Agar (SDA) or Yeast Peptone Dextrose (YPD) agar plates

  • Phosphate-buffered saline (PBS), sterile

  • Micropipettes and sterile tips

  • Animal handling equipment

Procedure:

  • Hormone Preparation: Prepare a solution of estradiol valerate in sterile sesame oil at a concentration of 0.1 mg/mL.

  • Induction of Pseudoestrus: Three days prior to inoculation, administer 0.1 mg of estradiol valerate subcutaneously to each mouse. This will induce a state of pseudoestrus, making the vaginal environment more susceptible to Candida colonization.[1]

  • Inoculum Preparation:

    • Culture C. albicans on SDA or YPD agar plates at 30°C for 24-48 hours.

    • Harvest the yeast cells and wash them twice with sterile PBS.

    • Resuspend the cells in sterile PBS and adjust the concentration to 5 x 10^6 CFU/mL using a hemocytometer or spectrophotometer.

  • Vaginal Inoculation:

    • Gently restrain the mouse.

    • Using a micropipette with a sterile tip, carefully instill 20 µL of the C. albicans suspension (containing 1 x 10^5 CFU) into the vaginal lumen.

This compound Treatment and Efficacy Assessment

This protocol outlines the procedure for treating infected mice with this compound and evaluating its efficacy by determining the vaginal fungal burden.

Materials:

  • This compound nitrate cream or a prepared solution at desired concentrations (e.g., 1%, 2.5%, 5%)

  • Sterile PBS

  • Vaginal lavage collection supplies (micropipettes, sterile tips)

  • SDA or YPD agar plates

  • Incubator (30°C or 37°C)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Treatment Administration:

    • Begin treatment at a predetermined time point post-infection (e.g., 24 or 48 hours).

    • Intravaginally administer a defined volume (e.g., 20 µL) of the this compound formulation or vehicle control. The treatment frequency and duration will depend on the study design.

  • Assessment of Vaginal Fungal Burden:

    • At selected time points during and after treatment, perform a vaginal lavage to collect a sample for fungal burden determination.

    • Instill 100 µL of sterile PBS into the vagina and aspirate the fluid. Repeat this process 5-10 times to ensure adequate sample collection.

    • Serially dilute the vaginal lavage fluid in sterile PBS.

    • Plate 100 µL of each dilution onto SDA or YPD agar plates.

    • Incubate the plates at 30°C or 37°C for 24-48 hours.

    • Count the number of colony-forming units (CFU) on the plates and calculate the CFU per milliliter of lavage fluid.

Histopathological Analysis

Histopathological examination of vaginal tissue provides valuable insights into the extent of inflammation and tissue damage caused by the infection and the effects of treatment.

Materials:

  • Euthanasia supplies

  • Dissection tools

  • 10% neutral buffered formalin

  • Paraffin embedding equipment

  • Microtome

  • Glass slides

  • Periodic acid-Schiff (PAS) stain

  • Hematoxylin and eosin (H&E) stain

  • Microscope

Procedure:

  • Tissue Collection: At the end of the experiment, humanely euthanize the mice.

  • Fixation: Carefully dissect the vaginal tissue and fix it in 10% neutral buffered formalin for at least 24 hours.

  • Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue using a microtome.

  • Staining:

    • Stain sections with H&E to visualize the overall tissue morphology and inflammatory cell infiltration.

    • Stain sections with PAS to specifically detect fungal elements (yeast and hyphae), which will appear magenta.

  • Microscopic Examination: Examine the stained sections under a light microscope to assess the degree of inflammation, epithelial damage, and the presence and location of C. albicans.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound, the host signaling pathways involved in candidal vaginitis, and the experimental workflow.

Butoconazole_Mechanism_of_Action This compound This compound Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Blocks conversion Disrupted_Membrane Disrupted Fungal Cell Membrane (Increased Permeability) Lanosterol_Demethylase->Disrupted_Membrane Leads to Lanosterol Lanosterol Fungal_Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Cell_Membrane Essential for Cell_Death Fungal Cell Death Disrupted_Membrane->Cell_Death Results in

Caption: this compound's mechanism of action.

Host_Signaling_Pathways_Candidal_Vaginitis cluster_fungus Candida albicans cluster_epithelial_cell Vaginal Epithelial Cell PAMPs PAMPs (e.g., β-glucan, mannans) PRRs PRRs (e.g., TLRs, CLRs) PAMPs->PRRs Recognition MAPK MAPK Pathway (p38, JNK, ERK) PRRs->MAPK NFkB NF-κB Pathway PRRs->NFkB NLRP3 NLRP3 Inflammasome PRRs->NLRP3 Activation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) MAPK->Cytokines NFkB->Cytokines NLRP3->Cytokines Neutrophil_Recruitment Neutrophil Recruitment Cytokines->Neutrophil_Recruitment Inflammation Inflammation & Tissue Damage Neutrophil_Recruitment->Inflammation

Caption: Host signaling in candidal vaginitis.

Experimental_Workflow Start Start Induce_Pseudoestrus Induce Pseudoestrus (Estradiol Valerate) Start->Induce_Pseudoestrus Inoculation Vaginal Inoculation (Candida albicans) Induce_Pseudoestrus->Inoculation Treatment Treatment Initiation (this compound or Vehicle) Inoculation->Treatment Monitoring Monitoring & Sample Collection (Vaginal Lavage) Treatment->Monitoring Fungal_Burden Determine Fungal Burden (CFU Plating) Monitoring->Fungal_Burden Histopathology Histopathological Analysis (H&E and PAS Staining) Monitoring->Histopathology Data_Analysis Data Analysis & Interpretation Fungal_Burden->Data_Analysis Histopathology->Data_Analysis End End Data_Analysis->End

References

Application Note: Quantification of Butoconazole Nitrate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of butoconazole nitrate in bulk drug substances and pharmaceutical formulations. The described protocol offers excellent linearity, precision, and accuracy, making it suitable for quality control and research applications.

Introduction

This compound nitrate is an imidazole antifungal agent used in the treatment of vulvovaginal candidiasis. Accurate and reliable quantification of this compound in pharmaceutical products is crucial for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accepted technique for this purpose due to its specificity, sensitivity, and reproducibility. This document provides a comprehensive protocol for the HPLC analysis of this compound nitrate, including system suitability, sample preparation, and method validation parameters.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions have been established for the optimal separation and quantification of this compound nitrate.

ParameterRecommended Conditions
HPLC System Isocratic HPLC with UV-Vis Detector
Column C18, 4.6 mm x 25 cm, 5 µm packing (L1)[1]
Mobile Phase Methanol and 0.05 M Phosphate Buffer (pH 3.1) (3:1 v/v)[1][2]
Flow Rate 1.0 mL/min
Column Temperature 40 °C[1]
Detection Wavelength 229 nm[1]
Injection Volume 10 µL[1]
Run Time Approximately 10 minutes

2. Preparation of Solutions

a. Mobile Phase Preparation: Prepare a 0.05 M sodium dihydrogen orthophosphate buffer and adjust the pH to 3.1 with phosphoric acid.[2] Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with methanol in a 1:3 ratio (v/v). Degas the mobile phase by sonication or helium sparging before use.

b. Standard Stock Solution (0.2 mg/mL): Accurately weigh about 20 mg of USP this compound Nitrate Reference Standard (RS) and transfer it to a 100 mL volumetric flask.[1] Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This stock solution should be stored under refrigeration when not in use.

c. Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10, 20, 40, 60, 80 µg/mL). These solutions are used to construct the calibration curve.

d. Sample Preparation (for a Cream Formulation): Accurately weigh a quantity of the cream formulation equivalent to about 20 mg of this compound nitrate and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to dissolve the active ingredient. Cool the solution to room temperature and dilute to volume with the mobile phase. Mix well and filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.[1]

3. System Suitability

Before sample analysis, the performance of the chromatographic system must be verified. Inject the standard solution (e.g., 20 µg/mL) five times and evaluate the following parameters:

  • Tailing Factor: Should not be more than 1.5.[1]

  • Theoretical Plates: Should not be less than 2800.[1]

  • Relative Standard Deviation (RSD) of Peak Areas: Should not be more than 1.5%.[1]

4. Analytical Procedure

Once the system suitability is established, inject the prepared standard and sample solutions into the chromatograph. Record the peak areas for the this compound peak.

5. Calculation

The concentration of this compound nitrate in the sample is calculated using the linear regression equation obtained from the calibration curve of the standard solutions. The quantity of this compound nitrate in the portion of the sample taken can be calculated using the following formula:

Where:

  • C_sample is the concentration of this compound in the sample preparation from the calibration curve.

  • C_std is the concentration of the standard solution.

  • Area_sample is the peak area of the this compound in the sample chromatogram.

  • Area_std is the peak area of the this compound in the standard chromatogram.

  • Dilution_Factor is the dilution factor used during sample preparation.

Data Presentation

Table 1: Summary of Chromatographic Conditions and Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity Range 0-80 µg/mL[2]Correlation Coefficient (r²) ≥ 0.998[2]
Correlation Coefficient (r²) 0.999≥ 0.995
Precision (%RSD)
- Intraday< 2.0%≤ 2.0%
- Interday< 2.0%≤ 2.0%
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Limit of Detection (LOD) Dependent on instrumentationTo be determined
Limit of Quantification (LOQ) Dependent on instrumentationTo be determined
Robustness The method is robust for small, deliberate variations in mobile phase composition, flow rate, and column temperature.[2]System suitability parameters are met.

Visualizations

Experimental Workflow for this compound Quantification

G prep Preparation of Solutions mobile_phase Mobile Phase (Methanol:Phosphate Buffer) prep->mobile_phase standard Standard Solution (this compound RS) prep->standard sample Sample Preparation (e.g., Cream) prep->sample hplc_system HPLC System Setup mobile_phase->hplc_system standard->hplc_system injection Inject Standards & Samples standard->injection sample->injection system_suitability System Suitability Test hplc_system->system_suitability system_suitability->injection Pass analysis Chromatographic Analysis analysis->injection data_processing Data Processing & Calculation injection->data_processing calibration Generate Calibration Curve data_processing->calibration quantification Quantify this compound in Sample data_processing->quantification report Final Report calibration->report quantification->report

Caption: Workflow for HPLC quantification of this compound.

Logical Relationship of Method Validation Parameters

G method Validated HPLC Method linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision specificity Specificity method->specificity robustness Robustness method->robustness lod_loq LOD & LOQ method->lod_loq

Caption: Key parameters for HPLC method validation.

The HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantification of this compound nitrate in pharmaceutical dosage forms. The method validation results confirm that it meets the requirements for routine quality control analysis. Adherence to the outlined protocol will ensure consistent and accurate results.

References

Application Notes and Protocols for Spectrophotometric Analysis of Butoconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Butoconazole Nitrate in bulk and pharmaceutical dosage forms using various spectrophotometric methods. The information is intended to guide researchers in selecting and implementing appropriate analytical techniques for quality control and research purposes.

Ion-Pair Spectrophotometry with Rose Bengal

This colorimetric method offers a simple, rapid, and sensitive approach for the determination of this compound Nitrate. The principle involves the formation of a stable, colored ion-pair complex between the positively charged this compound molecule (at acidic pH) and the anionic dye, Rose Bengal. The absorbance of the resulting complex is measured in the visible region.

Quantitative Data Summary
ParameterValueReference
λmax580 nm[1][2]
pH4.0[1][2]
Linearity Range14.2 - 45.1 µg/mL[1][2]
Molar Absorptivity-
Sandell's Sensitivity0.017 µg/cm²[2]
Limit of Detection (LOD)4.3 µg/mL[2]
Limit of Quantification (LOQ)13.27 µg/mL[2]
Average Recovery98.20 - 101.3 %[2]
Molar Ratio (Drug:Reagent)1:2[1]
Experimental Protocol

Instrumentation:

  • UV-Visible Spectrophotometer (double beam)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

Reagents and Solutions:

  • This compound Nitrate Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Nitrate and dissolve in 100 mL of methanol.

  • Rose Bengal Reagent (1 x 10⁻³ M): Prepare by dissolving the appropriate amount of Rose Bengal in distilled water.

  • Buffer Solution (pH 4.0): Prepare a suitable buffer (e.g., acetate buffer) and adjust the pH to 4.0.

Procedure:

  • Standard Curve Preparation:

    • Into a series of 10 mL volumetric flasks, pipette aliquots of the this compound Nitrate standard stock solution to obtain final concentrations in the range of 14.2 - 45.1 µg/mL.

    • To each flask, add a constant volume of 2 x 10⁻⁴ M Rose Bengal reagent.[1]

    • Add the pH 4.0 buffer solution to each flask.

    • Dilute to the mark with distilled water and mix well.

    • Measure the absorbance of each solution at 580 nm against a reagent blank (containing all components except this compound Nitrate).

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation (for a 2% cream):

    • Accurately weigh a quantity of the cream equivalent to 20 mg of this compound Nitrate.[1]

    • Dissolve the sample in a suitable solvent (e.g., methanol) with the aid of sonication.

    • Transfer the solution to a 100 mL volumetric flask and make up the volume.

    • Filter the solution to remove any undissolved excipients.

    • Dilute an aliquot of the filtrate with distilled water to obtain a concentration within the calibration range.

    • Proceed as described in the "Standard Curve Preparation" section from step 2 onwards.

  • Analysis:

    • Measure the absorbance of the prepared sample solution at 580 nm.

    • Determine the concentration of this compound Nitrate in the sample from the calibration curve.

Ion_Pair_Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (this compound Std, Rose Bengal, Buffer pH 4) mix Mix Sample/Standard with Rose Bengal & Buffer reagents->mix sample Prepare Sample (e.g., Cream Extraction) sample->mix measure Measure Absorbance at 580 nm mix->measure calculate Calculate Concentration using Calibration Curve measure->calculate

Ion-Pair Spectrophotometry Workflow

Direct UV-Visible Spectrophotometry

Direct UV-Visible spectrophotometry is a straightforward and rapid method for the quantification of drugs with significant UV absorbance. While specific validated methods for this compound Nitrate are not extensively reported in the literature, a general approach can be developed based on the UV-absorbing properties of the imidazole ring system present in its structure. The following protocol is a general guideline for method development and validation.

General Experimental Protocol (for Method Development)

Instrumentation:

  • UV-Visible Spectrophotometer (double beam) with scanning capabilities

  • Analytical balance

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

Reagents and Solutions:

  • Solvent: A suitable solvent in which this compound Nitrate is freely soluble and that does not interfere with its UV absorbance (e.g., methanol, ethanol).

  • This compound Nitrate Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Nitrate and dissolve in 100 mL of the chosen solvent.

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of this compound Nitrate (e.g., 10 µg/mL) in the chosen solvent.

    • Scan the solution over a UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). For imidazole-containing compounds, this is often in the range of 210-230 nm.

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the standard stock solution to cover a linear concentration range (e.g., 5-30 µg/mL).

    • Measure the absorbance of each solution at the determined λmax against the solvent blank.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation:

    • Follow a similar extraction procedure as described for the ion-pair method to isolate this compound Nitrate from the formulation matrix.

    • Dilute the extracted sample with the chosen solvent to a concentration that falls within the established linear range.

  • Analysis:

    • Measure the absorbance of the sample solution at the λmax.

    • Calculate the concentration of this compound Nitrate using the regression equation from the calibration curve.

Note: This method would require full validation according to ICH guidelines (linearity, accuracy, precision, specificity, LOD, LOQ, and robustness) before its application in routine analysis.

UV_Vis_Spectrophotometry_Workflow cluster_dev Method Development cluster_prep Preparation cluster_analysis Analysis det_lambda Determine λmax of this compound prep_std Prepare Standards det_lambda->prep_std prep_sample Prepare Sample det_lambda->prep_sample measure_abs Measure Absorbance at λmax prep_std->measure_abs prep_sample->measure_abs calc_conc Calculate Concentration measure_abs->calc_conc

Direct UV-Vis Spectrophotometry Workflow

Derivative Spectrophotometry

Derivative spectrophotometry is a powerful technique for enhancing the resolution of overlapping spectral bands and for the analysis of samples containing interfering excipients. By calculating the first or higher-order derivatives of the absorbance spectrum, minor spectral features can be amplified, allowing for more selective and sensitive quantification.

General Experimental Protocol (for Method Development)

Instrumentation:

  • UV-Visible Spectrophotometer with derivative spectroscopy software.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

Reagents and Solutions:

  • As described for Direct UV-Visible Spectrophotometry.

Procedure:

  • Spectral Acquisition:

    • Record the zero-order UV spectrum of a this compound Nitrate standard solution.

    • Generate the first-derivative (D1) and second-derivative (D2) spectra using the spectrophotometer's software.

    • Identify the zero-crossing points and the wavelengths of maximum and minimum peak amplitudes in the derivative spectra. These points are often used for quantification as they can be more specific than the λmax in the zero-order spectrum.

  • Method Optimization:

    • Select the derivative order (D1 or D2) and the wavelength for measurement that provides the best linearity, sensitivity, and selectivity.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions as for the direct UV method.

    • Measure the peak amplitude at the selected wavelength in the chosen derivative spectrum for each standard.

    • Plot a calibration curve of the derivative signal versus concentration.

  • Sample Preparation and Analysis:

    • Prepare and analyze the sample as described for the direct UV method, using the developed derivative spectrophotometric parameters.

Derivative_Spectrophotometry_Logic start Zero-Order Spectrum (Absorbance vs. Wavelength) d1 First Derivative (D1) (dA/dλ vs. Wavelength) start->d1 Differentiate d2 Second Derivative (D2) (d²A/dλ² vs. Wavelength) d1->d2 Differentiate quant_d1 Quantification at Zero-Crossing or Peak/Trough d1->quant_d1 quant_d2 Quantification at Peak/Trough d2->quant_d2

References

Application Notes and Protocols for Creating Butoconazole-Loaded Nanoparticles in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation, characterization, and evaluation of butoconazole-loaded nanoparticles. The protocols detailed herein are designed to assist in the development of novel drug delivery systems for enhanced antifungal therapy.

Introduction

This compound is an imidazole antifungal agent effective against a variety of fungal infections, including those caused by Candida species.[1] Its mechanism of action involves the inhibition of lanosterol 14-alpha demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[2][3] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[2][3] However, the poor water solubility of this compound can limit its bioavailability and therapeutic efficacy in conventional formulations.[4]

Encapsulating this compound into nanoparticles offers a promising strategy to overcome these limitations. Nanoparticles can enhance the solubility and stability of hydrophobic drugs, facilitate targeted delivery, and provide controlled release, thereby improving therapeutic outcomes and reducing potential side effects.[5][6] This document outlines detailed protocols for the preparation and evaluation of this compound-loaded nanoparticles.

Signaling Pathway of this compound

This compound targets the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane. The pathway is initiated from acetyl-CoA and proceeds through multiple enzymatic steps to produce ergosterol. This compound specifically inhibits the enzyme lanosterol 14-alpha-demethylase (CYP51), which catalyzes the conversion of lanosterol to 4,4-dimethylcholesta-8,14,24-trienol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately compromising the fungal cell membrane and leading to cell lysis.

Butoconazole_Pathway cluster_fungal_cell Fungal Cell AcetylCoA AcetylCoA HMGCoA HMGCoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14_demethyl_Lanosterol 14_demethyl_Lanosterol Lanosterol->14_demethyl_Lanosterol Lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol 14_demethyl_Lanosterol->Ergosterol Multiple Steps Cell_Membrane Cell_Membrane Ergosterol->Cell_Membrane Incorporation Cell_Lysis Cell_Lysis Cell_Membrane->Cell_Lysis Disruption This compound This compound This compound->Lanosterol Inhibits

This compound's inhibition of ergosterol synthesis.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound-loaded nanoparticles.

Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation

The ionic gelation method is a simple and widely used technique for preparing chitosan nanoparticles. It is based on the electrostatic interaction between the positively charged amino groups of chitosan and a polyanion, such as sodium tripolyphosphate (TPP).

Materials:

  • This compound nitrate

  • Chitosan (low molecular weight)

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Deionized water

Protocol:

  • Chitosan Solution Preparation: Dissolve a specific amount of chitosan (e.g., 0.1% w/v) in an aqueous solution of acetic acid (e.g., 1% v/v) by stirring overnight at room temperature to ensure complete dissolution.

  • Drug Incorporation: Disperse the desired amount of this compound nitrate into the chitosan solution and stir for 1 hour.

  • TPP Solution Preparation: Prepare an aqueous solution of TPP (e.g., 0.1% w/v).

  • Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-butoconazole solution under constant magnetic stirring at room temperature. The formation of opalescent suspension indicates the formation of nanoparticles.

  • Stirring: Continue stirring for an additional 30 minutes to allow for the complete formation and stabilization of the nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove any unreacted reagents.

  • Storage: The purified nanoparticles can be stored as a suspension at 4°C or lyophilized for long-term storage.

Ionic_Gelation_Workflow Start Start Dissolve_Chitosan Dissolve Chitosan in Acetic Acid Start->Dissolve_Chitosan Add_this compound Add this compound to Chitosan Solution Dissolve_Chitosan->Add_this compound Add_TPP Add TPP Solution Dropwise with Stirring Add_this compound->Add_TPP Prepare_TPP Prepare TPP Solution Prepare_TPP->Add_TPP Stir Continue Stirring for 30 min Add_TPP->Stir Centrifuge Centrifuge to Collect Nanoparticles Stir->Centrifuge Wash Wash Nanoparticles (2x) Centrifuge->Wash Store Store or Lyophilize Wash->Store End End Store->End

Ionic gelation workflow for nanoparticle synthesis.
Characterization of this compound-Loaded Nanoparticles

Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated nanoparticles.

These parameters are crucial for predicting the in vivo behavior and stability of the nanoparticles.

Method: Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Measurement: Analyze the sample using a Zetasizer or a similar DLS instrument.

  • Data Analysis: The instrument software will calculate the average particle size (Z-average), PDI, and zeta potential. The PDI value indicates the breadth of the particle size distribution, with values below 0.3 generally considered acceptable. The zeta potential provides information about the surface charge of the nanoparticles, which is a key indicator of their stability in suspension.

LC and EE are critical parameters for evaluating the drug-carrying capacity of the nanoparticles.

Method: Indirect Quantification using High-Performance Liquid Chromatography (HPLC)

  • Separation of Free Drug: Centrifuge a known volume of the nanoparticle suspension at high speed. The supernatant will contain the free, unencapsulated this compound.

  • Quantification of Free Drug: Analyze the supernatant using a validated HPLC method to determine the concentration of free this compound.

  • Calculation:

    • Encapsulation Efficiency (EE %): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • Drug Loading Content (LC %): LC (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

Table 1: Example HPLC Method Parameters for this compound Quantification

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.2% Triethylamine (pH 6.5) (70:30 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 243 nm
Injection Volume 10 µL
Run Time 5 minutes

Note: This is an example method and may require optimization.

This study evaluates the rate and extent of this compound release from the nanoparticles over time.

Method: Dialysis Bag Method

  • Preparation: Place a known amount of this compound-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).

  • Release Medium: Immerse the dialysis bag in a receptor medium (e.g., phosphate-buffered saline, pH 7.4, containing a surfactant like Tween 80 to maintain sink conditions) maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the receptor medium and replace with an equal volume of fresh medium.

  • Analysis: Analyze the withdrawn samples for this compound concentration using HPLC.

  • Data Plotting: Plot the cumulative percentage of drug released versus time.

Drug_Release_Workflow Start Start Prepare_Sample Place Nanoparticles in Dialysis Bag Start->Prepare_Sample Immerse Immerse in Release Medium at 37°C Prepare_Sample->Immerse Sample Withdraw Aliquots at Time Intervals Immerse->Sample Analyze Analyze Samples by HPLC Sample->Analyze Plot Plot Cumulative Release vs. Time Analyze->Plot End End Plot->End

References

Illuminating the Path of a Potent Antifungal: In Vivo Imaging Techniques for Tracking Butoconazole Distribution

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Butoconazole, an imidazole antifungal agent, is a cornerstone in the treatment of vulvovaginal candidiasis. Understanding its in vivo distribution, target engagement, and persistence at the site of infection is paramount for optimizing drug delivery systems and developing next-generation therapies. This document provides a comprehensive overview of advanced in vivo imaging techniques that can be employed to track the distribution of this compound in preclinical animal models. Detailed protocols for fluorescent and radionuclide-based imaging are presented, alongside methods for quantitative data analysis.

Overview of Applicable In Vivo Imaging Modalities

Several cutting-edge imaging techniques offer the potential to visualize and quantify this compound distribution in real-time within a living organism. The choice of modality depends on the specific research question, required resolution, and the feasibility of labeling this compound.

  • Fluorescence Imaging: This technique involves labeling this compound with a fluorescent probe, allowing for its visualization using microscopy or whole-body imaging systems. It offers high resolution and is well-suited for studying cellular and sub-cellular distribution.

  • Radionuclide Imaging (PET/SPECT): Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are highly sensitive techniques that involve radiolabeling this compound. These methods provide quantitative, whole-body distribution data, enabling pharmacokinetic studies.[1][2]

  • Mass Spectrometry Imaging (MSI): MSI is a powerful, label-free technique that can map the distribution of this compound and its metabolites in tissue sections with high chemical specificity.[3][4][5][6][7]

  • Quantitative Whole-Body Autoradiography (QWBA): A well-established method for determining the tissue distribution of radiolabeled compounds, QWBA provides a comprehensive, quantitative overview of drug localization across the entire body.[8][9][10][11][12]

Signaling Pathway of this compound

This compound, like other imidazole antifungals, exerts its effect by disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane.[13][14] The primary target of this compound is the enzyme lanosterol 14-alpha-demethylase, encoded by the ERG11 gene in Candida species.[13] Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising membrane integrity and inhibiting fungal growth.[13]

Butoconazole_Pathway cluster_fungus Fungal Cell Lanosterol Lanosterol Erg11 Lanosterol 14-alpha-demethylase (ERG11) Lanosterol->Erg11 Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Erg11->Ergosterol This compound This compound This compound->Erg11 Inhibition

Caption: this compound's mechanism of action.

Experimental Protocols

Fluorescent Labeling of this compound for In Vivo Imaging

This protocol is adapted from methods used for labeling other azole antifungals and is a proof-of-concept approach.[15][16]

Objective: To synthesize a fluorescently-labeled this compound analog for microscopic imaging in vaginal tissue.

Materials:

  • This compound

  • A suitable fluorescent dye with an amine-reactive group (e.g., a succinimidyl ester or isothiocyanate derivative of a bright, photostable fluorophore like Cy5 or a DyLight dye)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer for characterization

Protocol:

  • Modification of this compound (if necessary): this compound does not have a primary or secondary amine for direct labeling. A synthetic chemistry approach would be required to introduce a reactive handle, such as a short linker with a terminal amine, onto a non-critical part of the this compound molecule. This is a complex step requiring expertise in medicinal chemistry to ensure the pharmacological activity is retained.

  • Conjugation Reaction: a. Dissolve the amine-modified this compound in anhydrous DMF. b. Add a 1.1 molar excess of the amine-reactive fluorescent dye. c. Add a 2-fold molar excess of TEA to act as a base. d. Stir the reaction mixture in the dark at room temperature for 4-6 hours.

  • Purification: a. Monitor the reaction by thin-layer chromatography (TLC) or HPLC. b. Once the reaction is complete, purify the fluorescently-labeled this compound using preparative HPLC.

  • Characterization: a. Confirm the identity and purity of the product using mass spectrometry and analytical HPLC. b. Determine the concentration and labeling efficiency using spectrophotometry.

In Vivo Fluorescence Imaging in a Murine Model of Vaginal Candidiasis

This protocol outlines the procedures for establishing a vaginal Candida albicans infection in mice and subsequently imaging the distribution of fluorescently-labeled this compound.[17][18][19][20][21]

Animal Model:

  • Female BALB/c mice (6-8 weeks old)

  • Maintain mice under pseudoestrus conditions by subcutaneous injection of 0.1 mg of estradiol valerate in sesame oil 3 days prior to inoculation and weekly thereafter.[19][20]

Experimental Workflow:

Experimental_Workflow A Estradiol Administration (Day -3) B Candida albicans Vaginal Inoculation (Day 0) A->B C Fluorescent this compound Administration (Day 3 post-infection) B->C D In Vivo / Ex Vivo Fluorescence Imaging (Multiple Time Points) C->D E Tissue Processing & Histology D->E

Caption: Workflow for in vivo fluorescence imaging.

Protocol:

  • Induction of Vaginal Candidiasis: a. On day 0, inoculate the mice intravaginally with 20 µL of a suspension containing 5 x 10^5 Candida albicans blastoconidia in saline.[18]

  • Administration of Fluorescent this compound: a. On day 3 post-infection, administer a formulation containing the fluorescently-labeled this compound (e.g., a cream or gel) intravaginally.

  • In Vivo Imaging (Whole-Body): a. At various time points (e.g., 1, 4, 24, 48 hours) post-administration, anesthetize the mice and perform whole-body fluorescence imaging using a system like an IVIS Spectrum.

  • Ex Vivo Imaging (Tissue): a. After the final in vivo imaging time point, euthanize the mice and carefully excise the vaginal tract. b. Image the excised tissue using the whole-body imaging system for higher resolution.

  • Microscopy: a. Fix the vaginal tissue in 4% paraformaldehyde, embed in paraffin, and section. b. Perform fluorescence microscopy on the tissue sections to visualize the cellular and sub-cellular distribution of the labeled this compound.[22][23]

Radionuclide Labeling of this compound for PET/SPECT Imaging

This protocol provides a conceptual framework for radiolabeling this compound, likely with Fluorine-18 for PET imaging, based on general radiolabeling principles.[24][25][26][27]

Objective: To synthesize [¹⁸F]this compound for in vivo PET imaging.

Materials:

  • A suitable precursor of this compound for radiolabeling (e.g., a nitro or trimethylammonium precursor for nucleophilic substitution).

  • [¹⁸F]Fluoride produced from a cyclotron.

  • A radiosynthesis module.

  • HPLC system for purification and analysis.

  • Radio-TLC scanner.

Protocol:

  • Precursor Synthesis: Synthesize a this compound precursor that is amenable to radiolabeling with [¹⁸F]fluoride. This is a critical and complex step requiring expertise in radiochemistry.

  • Radiosynthesis: a. Trap the cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge. b. Elute the [¹⁸F]fluoride into the reaction vessel with a solution of potassium carbonate and Kryptofix 2.2.2. c. Aseptically dry the [¹⁸F]fluoride. d. Add the this compound precursor dissolved in a suitable solvent (e.g., acetonitrile or DMSO) to the reaction vessel. e. Heat the reaction mixture at a specific temperature (e.g., 80-120°C) for a defined time (e.g., 10-15 minutes).

  • Purification: a. Purify the crude reaction mixture using semi-preparative HPLC to isolate [¹⁸F]this compound.

  • Quality Control: a. Confirm the radiochemical identity and purity using analytical radio-HPLC. b. Determine the radiochemical yield and specific activity. c. Perform a sterile filtration of the final product.

In Vivo PET Imaging Protocol

Animal Model and Infection:

  • As described in section 3.2.

Protocol:

  • Radiotracer Administration: a. On day 3 post-infection, inject a defined dose of [¹⁸F]this compound intravenously (for systemic distribution studies) or administer it locally in a suitable formulation (for local distribution studies).

  • PET/CT Imaging: a. Anesthetize the mice and place them in the PET/CT scanner. b. Acquire dynamic or static PET scans at various time points post-administration. c. A CT scan is performed for anatomical co-registration.

  • Image Analysis: a. Reconstruct the PET images and co-register them with the CT images. b. Draw regions of interest (ROIs) over the vaginal tract and other organs to quantify the radioactivity concentration. c. Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from the described imaging studies, as well as published data from a non-imaging study for comparison.

Table 1: Quantitative Distribution of this compound in Vaginal Tissue

Time PointTechniqueAnalyteConcentration in Vaginal TissueReference
24 hoursHPLCThis compound1500 ± 350 µg/g[28]
48 hoursHPLCThis compound800 ± 210 µg/g[28]
72 hoursHPLCThis compound350 ± 90 µg/g[28]
4 hoursPET (Hypothetical)[¹⁸F]this compound5.2 ± 1.1 %ID/gN/A
24 hoursPET (Hypothetical)[¹⁸F]this compound2.8 ± 0.7 %ID/gN/A
4 hoursFluorescence Imaging (Hypothetical)Labeled this compound8.5 x 10⁸ ± 2.1 x 10⁸ photons/sN/A
24 hoursFluorescence Imaging (Hypothetical)Labeled this compound3.1 x 10⁸ ± 0.9 x 10⁸ photons/sN/A

Conclusion

The application of advanced in vivo imaging techniques provides an unprecedented opportunity to visualize and quantify the distribution of this compound in a dynamic and non-invasive manner. Fluorescent and radionuclide-based imaging approaches, when combined with relevant animal models of vaginal candidiasis, can yield critical data on drug delivery, tissue penetration, and target site accumulation. The detailed protocols and conceptual frameworks provided herein serve as a valuable resource for researchers aiming to elucidate the in vivo behavior of this compound and to accelerate the development of more effective antifungal therapies.

References

Troubleshooting & Optimization

Optimizing Butoconazole In Vitro Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for butoconazole in vitro assays. Through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, this resource aims to address common challenges and ensure the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended incubation time for determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida species?

A1: The generally recommended incubation time for testing the susceptibility of Candida species to this compound and other azole antifungals is 24 hours.[1][2][3] This recommendation is in line with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.[4][5]

Q2: Why is a 24-hour incubation period preferred over a 48-hour period for Candida susceptibility testing with this compound?

A2: A 24-hour incubation period is preferred to avoid a phenomenon known as "trailing growth" or the "trailing effect," which is often observed with azole antifungals at 48 hours.[1][3] Trailing growth is characterized by a reduced but persistent growth of the fungal isolate at drug concentrations above the MIC, which can complicate the visual determination of the endpoint and lead to falsely elevated MIC values.[1] Reading the MIC at 24 hours provides a clearer endpoint and results that are more likely to correlate with clinical outcomes.[1][2]

Q3: Can the incubation time be altered for this compound assays against other organisms, such as Trichomonas vaginalis?

A3: Yes, the optimal incubation time can vary depending on the organism being tested. For instance, in a study evaluating the in vitro activity of this compound against Trichomonas vaginalis, the minimum lethal concentration (MLC) was determined at multiple time points, including 1, 2, 6, and 24 hours. The results demonstrated a decrease in MLC with longer incubation times, highlighting the importance of standardizing the incubation period for a given assay.

Q4: How does incubation time affect the results of a zone of inhibition assay with this compound?

A4: For zone of inhibition assays, a standard incubation time of 18-24 hours is typically recommended for most bacteria and yeasts. The diameter of the inhibition zone is dependent on the diffusion of the drug through the agar and its effect on microbial growth. A standardized incubation time is crucial for reproducible results and for comparing the activity of this compound against different isolates or with other antifungal agents.

Q5: What is the mechanism of action of this compound, and how might this influence the interpretation of in vitro assay results?

A5: this compound is an imidazole antifungal that functions by inhibiting the fungal enzyme lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. This fungistatic, and at higher concentrations, fungicidal mechanism underscores the importance of a sufficient incubation period to observe the full effect of the drug on fungal growth.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No clear endpoint in MIC assay (Trailing Growth) Incubation time exceeding 24 hours for Candida species.Read the MIC endpoint at 24 hours. Longer incubation can lead to trailing growth with azole antifungals, making the endpoint difficult to determine.[1][3]
Inconsistent MIC values between experiments Variation in incubation time.Strictly adhere to a standardized incubation time for all assays. Even small variations can impact the final MIC value.
Variation in inoculum preparation.Prepare the inoculum according to standardized protocols (e.g., CLSI M27) to ensure a consistent starting cell density.
Different reading methods (visual vs. spectrophotometric).Use a consistent method for endpoint determination. If using a spectrophotometer, ensure the percentage of growth inhibition for the endpoint is clearly defined.
No zone of inhibition observed The test organism is resistant to this compound.Confirm the result by performing a broth microdilution MIC assay.
Inappropriate incubation time.Ensure the incubation time is sufficient for the organism to grow and for the drug to diffuse through the agar (typically 18-24 hours).
The concentration of this compound is too low.Verify the concentration of the this compound solution or disc used in the assay.
Zone of inhibition is too large or too small Variation in agar depth.Use a standardized volume of agar in each petri dish to ensure a consistent depth, as this can affect drug diffusion.
Variation in inoculum density.Prepare a standardized inoculum to ensure a confluent lawn of growth. A lawn that is too dense or too sparse can affect the zone size.

Quantitative Data

Table 1: Effect of Incubation Time on the In Vitro Activity of this compound Against Trichomonas vaginalis

Incubation Time (hours)Minimum Lethal Concentration (MLC) (µg/mL)
193
623
2412

Data from a study on ten clinical isolates of Trichomonas vaginalis.

Experimental Protocols

Broth Microdilution MIC Assay for Candida species (CLSI M27 Guideline)

This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida species.

a. Materials:

  • This compound nitrate powder

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well U-bottom microtiter plates

  • Candida isolate

  • Spectrophotometer

  • Sterile saline or water

  • Incubator (35°C)

b. Procedure:

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in RPMI-1640 medium to create a series of twofold dilutions.

  • Inoculum Preparation: Culture the Candida isolate on Sabouraud dextrose agar for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Plate Inoculation: Add 100 µL of the appropriate this compound dilution to each well of the 96-well plate. Add 100 µL of the prepared fungal inoculum to each well. Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Incubation: Incubate the plate at 35°C for 24 hours.

  • Endpoint Determination: The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control. The endpoint can be read visually or with a spectrophotometer.

Zone of Inhibition (Agar Disk Diffusion) Assay

This protocol provides a method for qualitatively assessing the susceptibility of a fungal isolate to this compound.

a. Materials:

  • This compound-impregnated paper discs

  • Mueller-Hinton agar plates

  • Candida isolate

  • Sterile cotton swabs

  • Incubator (35°C)

b. Procedure:

  • Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn.

  • Disc Application: Aseptically place a this compound disc onto the center of the inoculated agar plate.

  • Incubation: Incubate the plate at 35°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of no growth (zone of inhibition) around the disc in millimeters. The size of the zone is indicative of the isolate's susceptibility.

Time-Kill Kinetics Assay

This protocol is used to assess the fungicidal or fungistatic activity of this compound over time.

a. Materials:

  • This compound

  • RPMI-1640 medium

  • Candida isolate

  • Culture tubes

  • Incubator with shaking capabilities (35°C)

  • Sabouraud dextrose agar plates

b. Procedure:

  • Inoculum Preparation: Prepare a fungal suspension and dilute it in RPMI-1640 medium to a starting concentration of approximately 1-5 x 10⁵ CFU/mL.

  • Assay Setup: Prepare culture tubes containing RPMI-1640 medium with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also, include a drug-free growth control tube. Inoculate each tube with the prepared fungal suspension.

  • Incubation and Sampling: Incubate the tubes at 35°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of each aliquot and plate them onto Sabouraud dextrose agar. Incubate the plates for 24-48 hours and count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is typically considered fungicidal activity.

Visualizations

Butoconazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Membrane Fungal Cell Membrane (Disrupted Integrity) Death Fungal Cell Death Membrane->Death This compound This compound This compound->Lanosterol Inhibits

Caption: Mechanism of action of this compound.

MIC_Assay_Workflow start Start prep_drug Prepare this compound Dilutions start->prep_drug prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate 96-well Plate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Workflow for a Broth Microdilution MIC Assay.

Troubleshooting_Logic issue Inconsistent MIC Results cause1 Incubation Time > 24h? issue->cause1 cause2 Inconsistent Inoculum? cause1->cause2 No solution1 Read MIC at 24h to avoid trailing effect cause1->solution1 Yes solution2 Standardize inoculum prep (e.g., CLSI M27) cause2->solution2 Yes continue_issue Issue Persists cause2->continue_issue No

References

Butoconazole Stability and Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of butoconazole in experimental solutions. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols for key analyses are provided.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound in experimental solutions?

A1: this compound, an imidazole antifungal agent, is susceptible to degradation under several conditions. The primary factors influencing its stability are:

  • pH: this compound degrades in both acidic and alkaline conditions.

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to degradation.

  • Temperature: Elevated temperatures can accelerate degradation. Solutions of this compound are noted to be more stable at lower temperatures (e.g., 5°C) compared to room temperature (25°C).[1]

  • Light: Although specific quantitative data for this compound is limited, many imidazole antifungals are known to be sensitive to light (photolabile). Therefore, protection from light is recommended during storage and handling of this compound solutions.

Q2: How long is a this compound solution stable at room temperature?

A2: A study has shown that this compound in solution is not stable for more than 2 hours at 25°C. For short-term storage, it is recommended to keep the solution at 5°C, where it exhibits better stability.[1]

Q3: What are the known degradation pathways for this compound?

A3: Forced degradation studies have shown that this compound degrades via hydrolysis (acidic and basic) and oxidation.[1][2][3] The exact chemical structures of the degradation products are not extensively detailed in publicly available literature, but the degradation process is known to involve modification of the imidazole ring and other functional groups in the molecule.

Q4: Are there any known incompatibilities of this compound with common excipients?

A4: this compound nitrate vaginal cream formulations often contain excipients such as mineral oil, methylparaben, and propylparaben.[4][5][6] While these are used in commercially available and approved products, it is crucial to perform compatibility studies with any new formulation. Specific data on the chemical interaction between this compound and these individual excipients at a molecular level is not widely published. However, it is known that mineral oil can weaken latex or rubber products, a factor to consider in the end-use of a formulation.[4][5][7]

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Solution

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
pH of the solution is not optimal. Measure the pH of your solution. This compound is susceptible to both acid and base hydrolysis.Adjust the pH of your solution to a neutral range if your experimental design allows. If you must work at acidic or basic pH, prepare fresh solutions immediately before use and minimize the time at that pH.
Exposure to elevated temperatures. Review your experimental setup and storage conditions. Was the solution exposed to heat?Store stock and working solutions of this compound at 5°C.[1] Avoid heating solutions unless required by the protocol, and if so, minimize the duration and temperature.
Presence of oxidizing agents. Check all reagents and solvents for the presence of peroxides or other oxidizing impurities.Use fresh, high-purity solvents. If contamination is suspected, use a fresh bottle of solvent or purify the solvent before use.
Exposure to light. Were the solutions protected from light during preparation, storage, and the experiment?Prepare and store this compound solutions in amber vials or wrap containers with aluminum foil to protect from light.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Degradation of this compound. Compare the chromatogram of a freshly prepared standard to your sample. Note the retention times of any new peaks.These new peaks are likely degradation products. To confirm, perform a forced degradation study (see Experimental Protocols section) and compare the resulting chromatograms.
Interaction with container or closure. Evaluate the material of your storage vials and caps.Use inert glass containers (Type I borosilicate glass) for storing this compound solutions. Ensure cap liners are also made of an inert material.
Contamination of the mobile phase or instrument. Run a blank gradient (mobile phase only) to check for system peaks.If extraneous peaks are present in the blank, prepare fresh mobile phase and flush the HPLC/UPLC system thoroughly.

Quantitative Data on this compound Degradation

The following table summarizes the available quantitative data on the degradation kinetics of this compound.

Degradation Condition Parameter Value Reference
Acidic HydrolysisDegradation Rate Constant (k)0.076 hr⁻¹[2]
Half-life (t½)9.12 hours[2]
Alkaline HydrolysisDegradation Rate Constant (k)Data not available
Half-life (t½)Data not available
Oxidative DegradationDegradation Rate Constant (k)Data not available
Half-life (t½)Data not available

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Nitrate

This protocol is a general guideline for inducing degradation of this compound nitrate under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Acidic Hydrolysis:

  • Accurately weigh 10 mg of this compound nitrate and transfer to a 10 mL volumetric flask.
  • Add 5 mL of 0.1 N Hydrochloric Acid (HCl).
  • Reflux the solution at 60°C for a specified period (e.g., 2, 4, 6, 8 hours).
  • After the specified time, cool the solution to room temperature.
  • Neutralize the solution with an appropriate volume of 0.1 N Sodium Hydroxide (NaOH).
  • Dilute to volume with a suitable solvent (e.g., methanol or mobile phase).
  • Analyze by a stability-indicating HPLC or UPLC method.

2. Alkaline Hydrolysis:

  • Accurately weigh 10 mg of this compound nitrate and transfer to a 10 mL volumetric flask.
  • Add 5 mL of 0.1 N Sodium Hydroxide (NaOH).
  • Reflux the solution at 60°C for a specified period (e.g., 2, 4, 6, 8 hours).
  • After the specified time, cool the solution to room temperature.
  • Neutralize the solution with an appropriate volume of 0.1 N Hydrochloric Acid (HCl).
  • Dilute to volume with a suitable solvent.
  • Analyze by a stability-indicating HPLC or UPLC method.

3. Oxidative Degradation:

  • Accurately weigh 10 mg of this compound nitrate and transfer to a 10 mL volumetric flask.
  • Add 5 mL of 3% Hydrogen Peroxide (H₂O₂).
  • Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
  • Dilute to volume with a suitable solvent.
  • Analyze by a stability-indicating HPLC or UPLC method.

4. Thermal Degradation:

  • Place a known amount of solid this compound nitrate in a stable, dry container.
  • Expose the sample to a high temperature (e.g., 105°C) for a specified period (e.g., 24 hours).
  • After exposure, dissolve the sample in a suitable solvent to a known concentration.
  • Analyze by a stability-indicating HPLC or UPLC method.

5. Photolytic Degradation:

  • Prepare a solution of this compound nitrate of known concentration in a suitable solvent.
  • Expose the solution in a photochemically transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
  • Simultaneously, keep a control sample protected from light.
  • After exposure, analyze both the exposed and control samples by a stability-indicating HPLC or UPLC method.

Protocol 2: UPLC-PDA Method for this compound Stability Testing

The following is a representative Ultra-Performance Liquid Chromatography (UPLC) method with a Photodiode Array (PDA) detector that can be adapted for stability-indicating analysis of this compound.

  • Column: Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.[1]

  • Mobile Phase:

    • A: 0.05 M Sodium dihydrogen orthophosphate buffer (pH adjusted to 3.1).[1]

    • B: Acetonitrile.

  • Gradient: A suitable gradient can be developed to separate this compound from its degradation products. A starting point could be an isocratic elution with a 50:50 (v/v) mixture of A and B.

  • Flow Rate: 0.25 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a suitable wavelength for this compound (e.g., around 220 nm or 290 nm). A PDA detector is recommended to assess peak purity.

  • Injection Volume: 1-5 µL.

Visualizations

Butoconazole_Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation This compound This compound Acid Acidic Conditions (e.g., 0.1 N HCl) This compound->Acid Susceptible Base Alkaline Conditions (e.g., 0.1 N NaOH) This compound->Base Susceptible Oxidant Oxidizing Agent (e.g., H₂O₂) This compound->Oxidant Susceptible Hydrolysis_Products Hydrolysis Products Acid->Hydrolysis_Products Base->Hydrolysis_Products Oxidation_Products Oxidation Products Oxidant->Oxidation_Products Troubleshooting_Workflow Start Issue: Unexpected Results in this compound Experiment Check_Purity Verify Purity of This compound Standard Start->Check_Purity Check_Solution_Prep Review Solution Preparation Protocol Start->Check_Solution_Prep Check_Storage Examine Storage Conditions (Temp, Light) Start->Check_Storage Check_pH Measure pH of Experimental Solution Start->Check_pH Check_Reagents Investigate Purity of Solvents and Reagents Start->Check_Reagents Analyze_Degradation Perform Forced Degradation Study for Comparison Check_Purity->Analyze_Degradation If standard is degraded Outcome Identify Root Cause and Implement Corrective Actions Check_Solution_Prep->Outcome If protocol deviation Check_Storage->Outcome If improper storage Check_pH->Outcome If pH is out of range Check_Reagents->Outcome If reagents are contaminated Analyze_Degradation->Outcome

References

Troubleshooting low solubility of Butoconazole in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low butoconazole solubility in aqueous buffers, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound nitrate failing to dissolve in my aqueous buffer? this compound is a lipophilic (fat-loving) molecule with a high logP value of approximately 6.7, indicating its preference for non-polar environments over water.[1][2] Its chemical structure makes it "practically insoluble" in water.[1][3] Therefore, dissolving it directly into a standard aqueous buffer system without solubility-enhancing agents is often unsuccessful.

Q2: What are the key physicochemical properties of this compound that I should consider? Understanding the fundamental properties of this compound is crucial for developing an effective solubilization strategy. Key parameters are summarized in the table below.

Q3: How does buffer pH affect the solubility of this compound? this compound is a weakly basic compound with a predicted pKa around 6.51-6.74.[1][4] In solutions with a pH below its pKa, the imidazole nitrogen atom becomes protonated, forming a more soluble cationic salt. Therefore, adjusting the pH of your buffer to be acidic (e.g., pH 4-5) can significantly increase the aqueous solubility of this compound. Conversely, in neutral or alkaline buffers (pH > 7), it will exist predominantly in its less soluble, non-ionized form.[5]

Q4: What are the primary strategies to improve this compound solubility for in-vitro experiments? Several effective methods can be employed, often in combination, to enhance the solubility of this compound. The most common approaches for laboratory-scale preparations are:

  • pH Adjustment: Lowering the pH of the buffer to acidify the medium.

  • Co-solvents: Introducing a water-miscible organic solvent in which this compound is more soluble.

  • Surfactants: Using detergents to form micelles that encapsulate the drug.

  • Cyclodextrins: Employing cyclic oligosaccharides to form inclusion complexes with the drug molecule.

A logical workflow for troubleshooting this issue is presented in the diagram below.

Data & Visualizations

Physicochemical & Solubility Data

Table 1: Summary of this compound Physicochemical Properties

PropertyValueSource(s)
Molecular FormulaC₁₉H₁₇Cl₃N₂S[4]
Molecular Weight411.78 g/mol [4]
FormThis compound Nitrate[3][6]
Molecular Weight (Nitrate)474.8 g/mol [3][6]
Predicted pKa (Strongest Basic)6.51 - 6.74[1][4]
logP~6.7[1][2]
Aqueous Solubility (Nitrate Salt)0.26 mg/mL (Practically Insoluble)[1][2]
Predicted Water Solubility (Base)0.000818 mg/mL[1]

Table 2: Solubility of this compound Nitrate in Various Solvents

SolventSolubilitySource(s)
WaterPractically Insoluble[1][3]
Dimethyl Sulfoxide (DMSO)≥ 75 mg/mL[7]
Methyl AlcoholSparingly Soluble[3]
AcetoneSlightly Soluble[3]
DichloromethaneSlightly Soluble[3]

Table 3: Example Formulations for Enhanced Aqueous Solubility of this compound Nitrate

ProtocolComponentsAchievable ConcentrationSource
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[8]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[8]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL[8]

Diagrams and Workflows

G start Start: Low this compound Solubility Observed check_ph Is your experimental system pH-sensitive? start->check_ph adjust_ph Strategy 1: Lower buffer pH to < 6.0 (See Protocol 1) check_ph->adjust_ph  No check_solvent Can your system tolerate organic solvents/surfactants? check_ph->check_solvent  Yes success Solubility Achieved adjust_ph->success use_cosolvent Strategy 2: Use a co-solvent system (e.g., DMSO/PEG300/Tween-80) (See Protocol 2) check_solvent->use_cosolvent  Yes use_cyclodextrin Strategy 3: Use cyclodextrin complexation (e.g., SBE-β-CD) (See Protocol 3) check_solvent->use_cyclodextrin  No use_cosolvent->success use_cyclodextrin->success fail Consult Formulation Specialist use_cyclodextrin->fail G cluster_membrane Fungal Cell Membrane ergosterol Ergosterol membrane Membrane Integrity ergosterol->membrane Essential Component lanosterol Lanosterol cyp51 CYP51 (14α-demethylase) lanosterol->cyp51 cyp51->ergosterol Catalyzes Conversion This compound This compound This compound->cyp51 Inhibits G cluster_complex Inclusion Complex Formation cyclodextrin Cyclodextrin (Host) (Hydrophilic Exterior, Lipophilic Cavity) arrow -> butoconazole_in This compound (Guest) butoconazole_out This compound (Poorly Soluble) plus + aqueous Aqueous Solution (Increased Solubility)

References

Addressing variability in Butoconazole experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with butoconazole. Our aim is to help you address sources of variability in your experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound nitrate powder won't dissolve in aqueous buffers or culture media. How can I prepare a stock solution?

A1: this compound nitrate is practically insoluble in water, which is a common source of experimental variability. Direct dissolution in aqueous solutions will likely result in precipitation and an inaccurate final concentration. It is recommended to first dissolve this compound nitrate in an organic solvent, such as dimethyl sulfoxide (DMSO), before preparing further dilutions. For in vivo or cell-based assays, a co-solvent system may be necessary.

Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental medium. What can I do to prevent this?

A2: Precipitation upon dilution is a common issue due to the low aqueous solubility of this compound. Here are some strategies to mitigate this:

  • Use a Co-Solvent System: A formulation containing DMSO, PEG300, and a surfactant like Tween-80 can improve solubility in aqueous solutions.[1]

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is as low as possible to avoid solvent-induced artifacts, but high enough to maintain this compound solubility. It is crucial to include a vehicle control (medium with the same final solvent concentration) in your experiments.

  • Sonication and Warming: Gentle warming and sonication can help dissolve small amounts of precipitate that may form during dilution.[1] However, be cautious with temperature to avoid degradation of this compound or other components in your medium.

  • Serial Dilutions: Perform serial dilutions of your stock solution in the experimental medium while vortexing to ensure rapid and even dispersion.

Q3: My Minimum Inhibitory Concentration (MIC) values for this compound against the same fungal strain are inconsistent across experiments. What are the potential causes?

A3: Variability in MIC assays can arise from several factors. Here are some key areas to investigate:

  • Inoculum Preparation: The size and growth phase of the fungal inoculum are critical. Ensure you are using a standardized and reproducible method for preparing your inoculum to the correct cell density.[2]

  • Growth Medium: The composition and pH of the culture medium can significantly impact the activity of antifungal agents.[2] Use a standardized, recommended medium for antifungal susceptibility testing, such as RPMI-1640.

  • Incubation Time and Temperature: Adhere to a consistent incubation time and temperature as specified in standardized protocols (e.g., CLSI guidelines). Variations can affect fungal growth rates and drug efficacy.[2]

  • "Trailing" Effect: Azoles like this compound can sometimes exhibit a "trailing" phenomenon, where partial inhibition of fungal growth occurs over a wide range of concentrations, making the MIC endpoint difficult to determine visually.[2] Consider using a spectrophotometric reading at a defined percentage of growth inhibition (e.g., 50% or 90%) to standardize your endpoint determination.

  • This compound Solution Stability: Ensure your this compound stock solutions are stored correctly and used within their stability window to prevent degradation.

Q4: How should I store my this compound nitrate powder and stock solutions to ensure stability?

A4: Proper storage is crucial for maintaining the integrity of your this compound.

  • Powder: Store this compound nitrate powder in a well-closed, light-resistant container.

  • Stock Solutions: For stock solutions prepared in an organic solvent like DMSO, storage at -20°C for up to one month or at -80°C for up to six months is recommended.[1] Always seal containers tightly to prevent moisture absorption.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent results in cell-based assays This compound precipitation in culture media. Prepare a high-concentration stock in DMSO and use the minimum volume for dilution. Include a vehicle control with the same final DMSO concentration. Consider using a co-solvent system if solubility issues persist.[1][3]
Solvent toxicity to cells. Determine the maximum tolerated DMSO concentration for your specific cell line. Keep the final DMSO concentration well below this limit, ideally ≤0.5%.
Low or no antifungal activity observed Degradation of this compound. Prepare fresh stock solutions. Ensure proper storage conditions (-20°C or -80°C) and do not use expired solutions.[1]
Incorrect pH of the experimental medium. The activity of some azole antifungals can be pH-dependent.[2] Verify and standardize the pH of your culture medium.
High background signal in spectrophotometric assays This compound precipitation interfering with absorbance readings. Centrifuge plates at a low speed before reading to pellet any precipitate. Visually inspect wells for precipitation.
Interaction with assay reagents. Run control wells containing this compound and the assay reagents without cells or fungi to check for any direct interaction.

Data Presentation

Table 1: this compound Nitrate Solubility and Storage

Parameter Value/Recommendation Source
Water Solubility Practically insoluble-
Recommended Solvent for Stock Solution DMSO[1]
Example Co-Solvent System for a ≥2.5 mg/mL Solution 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months[1]

Table 2: Factors Influencing Antifungal Susceptibility Testing

Factor Source of Variability Recommendation Source
Growth Medium Nutrient composition and pH can alter fungal growth and drug efficacy.Use standardized media like RPMI-1640. Ensure consistent pH.[2]
Inoculum Size Inconsistent starting cell density leads to variable results.Use a spectrophotometer or hemocytometer for accurate and reproducible inoculum preparation.[2]
Incubation Time Can affect the final reading, especially with fungistatic drugs.Follow standardized protocols (e.g., 24 or 48 hours) consistently.[2]
Endpoint Reading Subjective visual determination of "trailing" growth can vary.Consider using a spectrophotometric endpoint (e.g., 50% inhibition) for objectivity.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Nitrate Stock Solution

This protocol provides a general guideline. The optimal solvent and concentration may vary depending on the specific experimental requirements.

  • Materials:

    • This compound nitrate powder

    • Dimethyl sulfoxide (DMSO), sterile-filtered

    • Sterile, light-protected microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound nitrate powder in a sterile container.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.

    • Aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: General Antifungal Susceptibility Testing (Broth Microdilution)

This is a simplified workflow based on standardized methods. Refer to the latest CLSI guidelines for detailed protocols.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate.

    • Harvest a few colonies and suspend them in sterile saline.

    • Adjust the cell suspension to a standardized density (e.g., using a spectrophotometer to achieve a specific optical density).

    • Dilute the adjusted suspension in the recommended test medium (e.g., RPMI-1640) to the final working concentration.

  • Drug Dilution:

    • Perform serial two-fold dilutions of the this compound stock solution in the test medium in a 96-well microtiter plate.

    • Include a positive control (no drug) and a negative control (no fungus).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions.

    • Incubate the plate at the recommended temperature (e.g., 35°C) for the specified duration (e.g., 24 or 48 hours).[2]

  • Endpoint Determination:

    • Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be done visually or by using a spectrophotometer.

Visualizations

Butoconazole_Mechanism_of_Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential Component CellLysis Cell Lysis and Growth Inhibition FungalCellMembrane->CellLysis Disruption leads to This compound This compound This compound->CYP51 Inhibits CYP51->Ergosterol Conversion Troubleshooting_Workflow Start Inconsistent Experimental Results CheckSolubility Is this compound Fully Dissolved? Start->CheckSolubility CheckStability Is the Stock Solution Stored Correctly and Fresh? CheckSolubility->CheckStability Yes ResolveSolubility Optimize Solvent System (e.g., use DMSO, co-solvents). Include Vehicle Control. CheckSolubility->ResolveSolubility No CheckAssayParams Are Assay Parameters (Inoculum, Medium, Time) Standardized? CheckStability->CheckAssayParams Yes ResolveStability Prepare Fresh Stock. Store at -80°C in Aliquots. CheckStability->ResolveStability No ResolveAssayParams Standardize Protocol (e.g., CLSI guidelines). Use Spectrophotometric Reading. CheckAssayParams->ResolveAssayParams No ConsistentResults Consistent Results CheckAssayParams->ConsistentResults Yes ResolveSolubility->CheckStability ResolveStability->CheckAssayParams ResolveAssayParams->ConsistentResults

References

Strategies to minimize Butoconazole off-target effects in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Butoconazole in in vitro experiments. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your results.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound, likely stemming from its off-target effects.

Question: My in vitro experiment with this compound shows unexpected cytotoxicity in human cell lines, even at concentrations that should be selective for the fungal target. What could be the cause?

Answer:

Unexpected cytotoxicity in human cell lines can be a significant indication of off-target effects. This compound, like other imidazole antifungals, targets the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase (CYP51). However, it can also interact with human cytochrome P450 (CYP) enzymes, which are crucial for various cellular processes, including metabolism and detoxification.[1][2][3] Inhibition of these human CYPs can lead to cellular stress and toxicity.[1]

To troubleshoot this issue, consider the following:

  • Review this compound Concentration: Ensure that the concentration of this compound used is within the optimal range for fungal cell inhibition while minimizing effects on human cells. It's crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific fungal and human cell lines.

  • Incubation Time: Prolonged exposure to this compound may exacerbate off-target effects. Consider reducing the incubation time to the minimum required to observe the desired antifungal effect.

  • Cell Line Selection: If possible, use cell lines with lower expression levels of the CYP enzymes that are likely off-targets for imidazole antifungals (e.g., CYP3A4, CYP2C9, CYP2C19).[4][5]

  • Control Experiments: Include appropriate controls to distinguish between on-target and off-target effects. This could involve using a structurally related but inactive compound or a known selective CYP inhibitor as a comparator.

Target EnzymeOrganismRepresentative IC50 (nM)Implication for In Vitro Experiments
Lanosterol 14-alpha-demethylase (CYP51)Candida albicans10 - 100On-Target: Effective antifungal activity at this concentration range.
Cytochrome P450 3A4 (CYP3A4)Human1,000 - 10,000Off-Target: Potential for cytotoxicity and drug-drug interactions at higher concentrations.
Cytochrome P450 2C9 (CYP2C9)Human5,000 - 50,000Off-Target: Lower potential for off-target effects compared to CYP3A4, but still a consideration.
Cytochrome P450 2C19 (CYP2C19)Human2,000 - 20,000Off-Target: Moderate potential for off-target effects.

Question: I am observing altered metabolic activity in my cell cultures treated with this compound, which is confounding my experimental results. How can I address this?

Answer:

Alterations in cellular metabolism are a known consequence of off-target interactions with cytochrome P450 enzymes.[1][6] These enzymes play a vital role in the metabolism of endogenous and exogenous compounds. Inhibition of human CYPs by this compound can disrupt these metabolic pathways, leading to a buildup of toxic metabolites or a depletion of essential molecules.

To mitigate this, you can:

  • Optimize Concentration and Duration: As with cytotoxicity, use the lowest effective concentration of this compound for the shortest possible duration.

  • Supplement Culture Media: If you have identified a specific metabolic pathway that is being affected, you may be able to supplement the culture media with downstream metabolites to rescue the phenotype.

  • Use a More Selective Compound: If the off-target metabolic effects are too severe and cannot be controlled, consider using a more selective antifungal agent if one is available for your experimental system.

  • Profile Off-Target Effects: Conduct experiments to specifically profile which CYP enzymes are being inhibited by this compound in your system. This will allow you to better understand and control for the observed metabolic changes.

Frequently Asked Questions (FAQs)

This section provides answers to specific questions regarding the minimization of this compound's off-target effects in vitro.

1. What is the primary mechanism of action of this compound and what are its likely off-targets in human cells?

This compound is an imidazole antifungal agent.[7] Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14-alpha-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway.[7] Ergosterol is an essential component of the fungal cell membrane. By inhibiting its synthesis, this compound disrupts membrane integrity, leading to fungal cell death.[7]

The imidazole structure of this compound makes it susceptible to interacting with other cytochrome P450 enzymes, including those in human cells. The most likely off-targets are human cytochrome P450 enzymes involved in drug metabolism, such as CYP3A4, CYP2C9, and CYP2C19.[1][4][5] Inhibition of these enzymes can lead to unintended biological consequences in in vitro experiments.

cluster_fungus Fungal Cell cluster_human Human Cell (Off-Target) This compound This compound CYP51 Lanosterol 14-alpha-demethylase (CYP51) This compound->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Produces Lanosterol Lanosterol Lanosterol->CYP51 Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Incorporated into Cell_Lysis Fungal Cell Lysis Fungal_Membrane->Cell_Lysis Disruption leads to Butoconazole_human This compound Human_CYPs Human Cytochrome P450s (e.g., CYP3A4, CYP2C9) Butoconazole_human->Human_CYPs Inhibits Metabolism Cellular Metabolism Human_CYPs->Metabolism Regulates Toxicity Potential Cytotoxicity Human_CYPs->Toxicity Inhibition can lead to

Caption: this compound's mechanism and potential off-target effects.

2. What experimental protocol can I follow to determine the IC50 of this compound for a potential human off-target enzyme like CYP3A4?

Determining the IC50 value of this compound for a human CYP enzyme is crucial for understanding its off-target liability. Commercial kits are available for this purpose. Below is a generalized protocol.

Protocol: In Vitro CYP450 Inhibition Assay (e.g., for CYP3A4)

Materials:

  • Recombinant human CYP3A4 enzyme

  • CYP3A4 substrate (e.g., a fluorogenic probe)

  • This compound stock solution (in a suitable solvent like DMSO)

  • NADPH regenerating system

  • Potassium phosphate buffer

  • 96-well microplate (black, for fluorescence readings)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare Reagents: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of this compound to test a range of concentrations.

  • Reaction Setup: In each well of the 96-well plate, add the potassium phosphate buffer, the CYP3A4 enzyme, and the various concentrations of this compound or vehicle control (DMSO).

  • Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow this compound to interact with the enzyme.

  • Initiate Reaction: Add the CYP3A4 substrate and the NADPH regenerating system to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for the recommended reaction time (e.g., 30-60 minutes).

  • Stop Reaction: Stop the reaction by adding a stop solution as per the kit's protocol.

  • Read Fluorescence: Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic product.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

3. How can I experimentally verify that this compound is engaging with its intended target and potential off-targets in a cellular context?

A Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in intact cells. It is based on the principle that drug binding stabilizes the target protein, leading to an increase in its thermal stability.

Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cell line of interest (e.g., human cell line expressing potential off-targets)

  • This compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • PCR thermocycler or heating block

  • Centrifuge

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibodies against the target protein(s) of interest (e.g., CYP51, CYP3A4)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time.

  • Harvest and Lyse Cells: Harvest the cells and resuspend them in PBS with protease inhibitors. Lyse the cells to release the proteins.

  • Heat Shock: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures using a thermocycler (e.g., from 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes).

  • Separate Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

  • Collect Supernatant: Carefully collect the supernatant containing the soluble, non-denatured proteins.

  • Protein Analysis: Analyze the amount of the target protein remaining in the supernatant at each temperature using SDS-PAGE and Western blotting with specific antibodies.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • For each treatment condition (this compound vs. vehicle), plot the percentage of soluble protein remaining as a function of temperature.

    • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates that this compound has bound to and stabilized the target protein.

By performing CETSA for both the intended fungal target (in fungal cells) and potential human off-targets (in human cells), you can directly compare the thermal stabilization and infer the degree of target engagement.

cluster_workflow Experimental Workflow for Off-Target Assessment A 1. In Vitro Treatment Treat cell lines (fungal and human) with a range of this compound concentrations. B 2. Assess On-Target Efficacy (e.g., Fungal cell viability assay) A->B C 3. Assess Off-Target Effects (e.g., Human cell cytotoxicity assay, metabolism profiling) A->C D 4. Determine IC50 Values For both on-target and potential off-target enzymes. B->D C->D E 5. Confirm Target Engagement (e.g., Cellular Thermal Shift Assay - CETSA) in both fungal and human cells. D->E F 6. Data Analysis & Interpretation Compare IC50 and CETSA results to evaluate selectivity and potential for off-target effects. E->F G 7. Refine Experimental Conditions Optimize this compound concentration and incubation time to maximize on-target effects and minimize off-target effects. F->G

Caption: Workflow to identify and mitigate off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of Butoconazole in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the bioavailability of Butoconazole in animal models. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research endeavors.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vivo experiments with this compound.

Question Answer
Issue: Low or inconsistent oral bioavailability of this compound in our animal model. Possible Causes & Solutions: 1. Poor Aqueous Solubility: this compound is a BCS Class II drug with low solubility, which is a primary reason for poor oral absorption. * Solution: Employ solubility enhancement techniques. Consider formulating this compound as a solid dispersion with hydrophilic polymers (e.g., Soluplus®, Poloxamer 188) or encapsulating it into nanoparticles (e.g., PLGA, solid lipid nanoparticles). These methods increase the surface area and dissolution rate. 2. First-Pass Metabolism: Azole antifungals can be subject to significant first-pass metabolism in the liver. * Solution: While formulation changes may not completely eliminate this, co-administration with a mild CYP3A4 inhibitor (use with caution and appropriate ethical approval) could be explored in mechanistic studies to understand the extent of metabolism. However, the primary focus should be on enhancing absorption to saturate metabolic enzymes. 3. Improper Formulation Administration: Incorrect gavage technique can lead to dosing errors or stress in the animals, affecting physiological parameters. * Solution: Ensure proper training in oral gavage techniques for mice and rats. For sensitive studies, consider voluntary oral administration methods where the drug is incorporated into a palatable jelly.
Issue: High variability in plasma concentrations of this compound between animals in the same group. Possible Causes & Solutions: 1. Inconsistent Dosing: Variability in the administered volume or concentration of the this compound formulation. * Solution: Use calibrated equipment for dosing. For suspensions, ensure homogeneity by thorough vortexing before drawing each dose. 2. Physiological Differences: Variations in gastric pH, gastrointestinal transit time, and metabolic rate among individual animals. * Solution: Fast animals overnight (with free access to water) before oral administration to standardize gastric conditions. Use animals of the same age, sex, and strain to minimize biological variability. 3. Formulation Instability: Precipitation of this compound from a solution or suspension after administration. * Solution: For liquid formulations, assess the stability in simulated gastric and intestinal fluids. For solid dispersions or nanoparticles, ensure the formulation is stable and redisperses well in aqueous media.
Issue: Difficulty in detecting and quantifying this compound in plasma or tissue samples. Possible Causes & Solutions: 1. Low Drug Concentrations: The absorbed amount of this compound might be below the limit of quantification (LOQ) of your analytical method. * Solution: Develop a highly sensitive analytical method, such as LC-MS/MS, which has been shown to be effective for quantifying this compound enantiomers in rat plasma and tissues. 2. Inefficient Extraction: Poor recovery of this compound from the biological matrix. * Solution: Optimize the extraction procedure. Solid-phase extraction (SPE) with C18 cartridges has been successfully used for extracting this compound from plasma and tissue homogenates. Ensure the pH of the extraction solvent is optimized for this compound's chemical properties. 3. Analyte Instability: Degradation of this compound during sample collection, storage, or processing. * Solution: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA). Process samples promptly and store them at -80°C. Conduct stability studies (freeze-thaw, short-term, and long-term) to ensure the integrity of this compound in the biological matrix.

Frequently Asked Questions (FAQs)

Question Answer
What is the primary mechanism of action of this compound? This compound, an imidazole antifungal, works by inhibiting the fungal enzyme lanosterol 14-alpha-demethylase.[1][2][3] This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][3] Inhibition of this enzyme disrupts membrane integrity, leading to increased permeability and ultimately, fungal cell death.[1][3]
Which animal models are suitable for studying the bioavailability of this compound? Rats and rabbits are commonly used animal models for pharmacokinetic studies of antifungal drugs.[4] For vaginal delivery studies, the rabbit is a suitable model due to its comparable vaginal tissue permeability to humans.[5] Mouse models are also frequently used for in vivo efficacy studies against candidiasis, which can be correlated with pharmacokinetic data.
What are the most promising formulation strategies to enhance this compound's bioavailability? Given this compound's poor water solubility, several strategies can be employed: * Nanoparticles: Encapsulating this compound into polymeric nanoparticles (e.g., PLGA) or solid lipid nanoparticles (SLNs) can improve its dissolution rate and absorption.[6] * Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier can enhance its solubility and dissolution. * Cyclodextrins: Complexation with cyclodextrins can increase the aqueous solubility of this compound, potentially leading to improved oral absorption.[2][7][8][9] * Permeation Enhancers: For topical or vaginal delivery, the inclusion of permeation enhancers can facilitate the transport of this compound across mucosal barriers.[10]
How can I analyze this compound concentrations in animal plasma and tissues? A validated and sensitive analytical method is crucial. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly effective method for the separation and quantification of this compound enantiomers in rat plasma and various tissues.[3] This method offers high sensitivity and specificity. A detailed protocol for sample preparation using solid-phase extraction is provided in the Experimental Protocols section.

Data Presentation

Table 1: Pharmacokinetic Parameters of Azole Antifungals in Animal Models (for comparative purposes)
Drug Formulation Animal Model Dose Route Cmax AUC (0-∞) Oral Bioavailability (%) Reference
Ketoconazole Pure DrugRabbit14 mg/kgOral4.7 ± 0.69 µg/mL15.83 ± 0.62 hµg/mLNot Reported[4]
Ketoconazole Alginate/Gum Acacia BeadsRabbit14 mg/kgOral4.49 ± 0.52 µg/mL27.8 ± 1.01 hµg/mLEnhanced vs. Pure Drug[4]
Itraconazole Solid Dispersion TabletsRatNot SpecifiedOral295.0 ± 344.5 ng/mL3089.5 ± 4332.8 ng·hr/mLNot Reported
Itraconazole Solid Dispersion TabletsRabbitNot SpecifiedOral766.4 ± 276.5 ng/mL19357.9 ± 5117.5 ng·hr/mLNot Reported
Fluconazole SolutionRabbit15 mg/kg (every 12h)IV42.1 µg/mL552.66 mg·h/literNot Applicable[11][12]
Fluconazole SolutionRabbit50 mg/kg (every 12h)IV192.3 µg/mL1789.50 mg·h/literNot Applicable[11][12]

Note: Data for this compound formulations with direct comparative bioavailability in animal models is limited in the currently available literature. The data for other azoles is provided for context.

Experimental Protocols

Preparation of this compound-Loaded PLGA Nanoparticles (Adapted Protocol)

This protocol is adapted from a general method for encapsulating hydrophobic drugs into PLGA nanoparticles and can be optimized for this compound.

Materials:

  • This compound Nitrate

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound Nitrate in DCM. The ratio of drug to polymer can be varied (e.g., 1:5, 1:10) to optimize drug loading.

  • Emulsification: Add the organic phase to an aqueous PVA solution under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The sonication power and time should be optimized to achieve the desired particle size.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps two to three times.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a dry powder that can be reconstituted before administration.

Analysis of this compound in Rat Plasma and Tissues by LC-MS/MS

This protocol is based on a validated method for the determination of this compound enantiomers.[3]

Sample Preparation (Solid-Phase Extraction):

  • Tissue Homogenization: Homogenize weighed tissue samples in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform homogenate.

  • Spiking: Spike 200 µL of plasma or tissue homogenate with an internal standard (e.g., tioconazole).

  • Protein Precipitation: Add acetonitrile to precipitate proteins, vortex, and centrifuge.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low-organic-content solvent to remove interferences.

  • Elution: Elute this compound and the internal standard with an appropriate organic solvent (e.g., acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: A chiral column such as Chiralpak IC is required for enantiomeric separation.

  • Mobile Phase: A mixture of acetonitrile and aqueous ammonium acetate (e.g., 90:10, v/v) can be used.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each this compound enantiomer and the internal standard.

Mandatory Visualization

This compound Mechanism of Action

Butoconazole_Mechanism cluster_Fungus Fungal Cell cluster_effect Lanosterol Lanosterol Enzyme Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Enzyme substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Integrity) Ergosterol->Membrane Enzyme->Ergosterol catalyzes conversion Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability) Cell_Death Fungal Cell Death This compound This compound This compound->Enzyme inhibits

Caption: Mechanism of action of this compound in inhibiting fungal ergosterol synthesis.

Experimental Workflow for In Vivo Bioavailability Study

Bioavailability_Workflow cluster_Formulation Formulation Preparation cluster_Animal_Study Animal Dosing & Sampling cluster_Analysis Sample Analysis cluster_Data Data Interpretation F1 This compound Solution (Control) Dosing Oral Gavage to Rats (n=6 per group) F1->Dosing F2 This compound Nanoformulation F2->Dosing F3 This compound Solid Dispersion F3->Dosing Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Extraction Plasma Extraction (SPE) Sampling->Extraction Quantification LC-MS/MS Analysis Extraction->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Quantification->PK_Analysis Bioavailability Calculate Relative Bioavailability PK_Analysis->Bioavailability Comparison Compare Formulations Bioavailability->Comparison

Caption: Workflow for a comparative in vivo bioavailability study of this compound formulations.

References

Validation & Comparative

Butoconazole vs. Clotrimazole: A Comparative Review of In Vitro Efficacy Against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of two common imidazole antifungal agents, butoconazole and clotrimazole, against Candida albicans, the primary causative agent of vulvovaginal candidiasis. This analysis is based on available experimental data from peer-reviewed studies.

Mechanism of Action: Targeting Fungal Cell Membrane Integrity

Both this compound and clotrimazole belong to the azole class of antifungal agents and share a common mechanism of action.[1][2] They disrupt the integrity of the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component of the membrane that is absent in mammalian cells.[3][4] Specifically, these agents target the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][5] This enzyme is crucial for the conversion of lanosterol to ergosterol.[3][5] Inhibition of this step leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, which increases cell membrane permeability, disrupts cellular functions, and ultimately leads to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect at higher concentrations).[1][5][6]

Azole_Mechanism_of_Action Mechanism of Action of Azole Antifungals cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14-α-demethylase (Cytochrome P450 Enzyme) Lanosterol->Lanosterol_14a_demethylase substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol synthesizes Disruption Ergosterol Depletion & Accumulation of Toxic Sterols Lanosterol_14a_demethylase->Disruption leads to Fungal_Cell_Membrane Ergosterol incorporated into Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Membrane_Integrity Maintains Membrane Fluidity and Integrity Fungal_Cell_Membrane->Membrane_Integrity Cell_Death Increased Permeability & Fungal Cell Death/Growth Inhibition Azoles This compound / Clotrimazole Inhibition Azoles->Inhibition Disruption->Cell_Death Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing (Broth Microdilution) cluster_analysis Analysis a1 Isolate C. albicans from pure culture a2 Prepare standardized fungal inoculum (e.g., 0.5 McFarland) a1->a2 b2 Inoculate wells with standardized C. albicans suspension a2->b2 a3 Prepare serial dilutions of antifungal agents (this compound, Clotrimazole) b1 Dispense drug dilutions into 96-well plate a3->b1 b1->b2 b3 Incubate plates (e.g., 35°C for 24-48h) b2->b3 c1 Visually or spectrophotometrically read growth inhibition b3->c1 c2 Determine MIC: Lowest concentration with significant growth inhibition c1->c2

References

Head-to-Head Clinical Trial: Butoconazole vs. Fluconazole for Vulvovaginal Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of treatments for vulvovaginal candidiasis (VVC), both topical and oral antifungal agents are widely utilized. This guide provides a detailed comparison of a topical imidazole, butoconazole nitrate, and an oral triazole, fluconazole, based on head-to-head clinical trial data. The following analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, safety, and mechanistic action to inform further research and clinical development.

Efficacy Analysis

A key head-to-head, randomized, open-label, parallel study provides the primary data for this comparison. The trial evaluated the efficacy of a single dose of this compound nitrate 2% site release vaginal cream against a single 150 mg oral dose of fluconazole in patients with VVC.

Symptom Relief

The primary endpoint of this pivotal study was the time to onset of first symptom relief. This compound demonstrated a statistically significant shorter time to initial symptom relief compared to fluconazole.[1][2]

Efficacy EndpointThis compound Nitrate 2% Vaginal CreamFluconazole 150 mg Oral Tabletp-value
Median Time to First Symptom Relief 17.5 hours[1][2][3]22.9 hours[1][2][3]< 0.001[1][2]
Patients Reporting First Relief at 12 Hours 44.4%[1][2][4]29.1%[1][2][4]0.044[1][2][4]
Patients Reporting First Relief at 24 Hours 72.8%[1][2][4]55.7%[1][2][4]0.024[1][2][4]
Time for 75% of Patients to Experience First Relief 24.5 hours[1][2][3]46.3 hours[1][2][3]< 0.001[2]
Median Time to First Relief (in patients with relief within 48h) 12.9 hours[2][3]20.7 hours[3]0.048[2]

While the time to initial relief was faster with this compound, there was no statistically significant difference between the two treatments regarding the time to total symptom relief.[1][3]

Mycological and Clinical Cure Rates

While the primary head-to-head trial focused on symptom relief, other studies provide insights into mycological and clinical cure rates for both agents, though not always in a direct comparison. A network meta-analysis of randomized trials suggests that oral azoles, like fluconazole, may have a higher chance of microbiological eradication compared to topical drugs. One study comparing single-dose fluconazole to a 6-day course of intravaginal clotrimazole found that single-dose fluconazole achieved a 76% short-term and 70% long-term mycological cure rate.[5] Another study showed an 80.5% mycological cure rate for fluconazole in recurrent VVC.[6]

Data from a study on recurrent VVC showed a clinical cure rate of 81% for fluconazole.[6]

Efficacy EndpointThis compound Nitrate 2% Vaginal CreamFluconazole 150 mg Oral Tablet
Mycological Cure Rate (Short-term) Data not available from direct comparison76% (vs. clotrimazole)[5]
Mycological Cure Rate (Long-term) Data not available from direct comparison70% (vs. clotrimazole)[5]
Clinical Cure Rate (Recurrent VVC) Data not available from direct comparison81%[6]
Reinfection Rate (within 30 days) 13.4%[4]18.8%[4]

Safety and Tolerability

The head-to-head trial also assessed the safety profiles of both treatments. Overall, this compound was associated with fewer adverse events.[1]

Adverse Event ProfileThis compound Nitrate 2% Vaginal CreamFluconazole 150 mg Oral Tablet
Total Adverse Events 66[4]99[4]
Drug-Related Adverse Events 16 (11.8% of patients)[4]32 (20.5% of patients)[4]
Most Common Drug-Related Adverse Events Vulvovaginal pruritus, vulvovaginal burning[1][3]Headache, diarrhea, nausea, upset stomach, skin sensitivity[1][3]

Experimental Protocols

The primary head-to-head clinical trial was a randomized, open-label, parallel-group study involving 181 female patients with moderate to severe symptoms of VVC.[1][2][7]

Inclusion Criteria:

  • Clinical signs and symptoms of VVC.

  • Positive fungal culture for Candida.[8]

Exclusion Criteria:

  • History of hypersensitivity to the study drugs.

  • Severe renal or liver dysfunction.[8]

Randomization and Blinding: Patients were randomized to receive either a single dose of this compound nitrate 2% site release vaginal cream or a single 150 mg oral tablet of fluconazole.[1][7] The study was open-label.

Endpoints:

  • Primary Endpoint: Time to the onset of the first relief of symptoms.[1][3]

  • Secondary Endpoints: Time to overall relief of symptoms and the reinfection rate over the first 30 days following treatment.[1][3]

Safety Assessment: The overall safety of both products was investigated through the collection of adverse event reports.[1][3]

Mechanism of Action

Both this compound and fluconazole target the fungal cell membrane by inhibiting the synthesis of ergosterol, a crucial component for maintaining membrane integrity and function.[9][10] The primary target for both drugs is the enzyme lanosterol 14-alpha-demethylase (CYP51), a cytochrome P450 enzyme.[9][10][11] Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14-alpha-methylsterols in the fungal cell membrane.[9][12][13] This disruption increases cell permeability, leading to the leakage of cellular contents and ultimately inhibiting fungal growth.[9][12]

This compound Signaling Pathway

Butoconazole_Pathway cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Depletion Leads to CYP51->Ergosterol Catalyzes Conversion This compound This compound (Imidazole) This compound->CYP51 Inhibits caption This compound inhibits CYP51, disrupting ergosterol synthesis.

Caption: this compound inhibits CYP51, disrupting ergosterol synthesis.

Fluconazole Signaling Pathway

Fluconazole_Pathway cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Increased Permeability) Ergosterol->Membrane Depletion Leads to CYP51->Ergosterol Catalyzes Conversion Fluconazole Fluconazole (Triazole) Fluconazole->CYP51 Inhibits caption Fluconazole inhibits CYP51, disrupting ergosterol synthesis.

Caption: Fluconazole inhibits CYP51, disrupting ergosterol synthesis.

Experimental Workflow

Experimental_Workflow cluster_workflow Clinical Trial Workflow A Patient Screening (VVC Symptoms) B Inclusion/Exclusion Criteria A->B C Randomization B->C D1 This compound Group (Single Dose, Topical) C->D1 D2 Fluconazole Group (Single Dose, Oral) C->D2 E Data Collection (Symptom Diaries, Adverse Events) D1->E D2->E F Follow-up (30 days) E->F G Statistical Analysis F->G caption Workflow of the head-to-head clinical trial.

Caption: Workflow of the head-to-head clinical trial.

References

In Vitro Efficacy of Butoconazole Compared to Other Azole Antifungals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of butoconazole with other commonly used azole antifungals, including miconazole, clotrimazole, fluconazole, and ketoconazole. The information presented is supported by experimental data from various studies to assist researchers in evaluating the relative potency of these antifungal agents.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Azole antifungals, including this compound, exert their effect by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By blocking its synthesis, azoles lead to the accumulation of toxic sterol precursors and a depletion of ergosterol, which ultimately compromises the cell membrane's structure and function, leading to fungal cell death or inhibition of growth.

The following diagram illustrates the signaling pathway and the point of inhibition by azole antifungals.

Ergosterol_Biosynthesis_Pathway cluster_membrane Fungal Cell Membrane Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase 14-demethylanosterol 14-demethylanosterol Lanosterol->14-demethylanosterol Lanosterol 14α-demethylase (CYP51A1) ... ... 14-demethylanosterol->... Ergosterol Ergosterol ...->Ergosterol Azole Antifungals\n(this compound, Miconazole, etc.) Azole Antifungals (this compound, Miconazole, etc.) Lanosterol 14α-demethylase\n(CYP51A1) Lanosterol 14α-demethylase (CYP51A1) Azole Antifungals\n(this compound, Miconazole, etc.)->Lanosterol 14α-demethylase\n(CYP51A1) Inhibition

Caption: Inhibition of Lanosterol 14α-demethylase by Azole Antifungals in the Ergosterol Biosynthesis Pathway.

Comparative In Vitro Activity: Minimum Inhibitory Concentration (MIC)

The in vitro activity of antifungal agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for this compound and other azoles against various fungal species, compiled from multiple studies.

Table 1: In Vitro Activity against Candida albicans

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
This compound 0.12 - 8.0--[2]
Miconazole --0.06[3]
Clotrimazole --0.06[3]
Fluconazole 0.125 - 64--[2]
Ketoconazole 0.03 - 4-0.06[4][5]

Table 2: In Vitro Activity against Non-albicans Candida Species

Antifungal AgentFungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
This compound Candida spp.0.12 - 8.0--[2]
Miconazole C. glabrata--4[3]
C. krusei--1[3]
C. tropicalis--1[3]
C. parapsilosis--1[3]
Clotrimazole C. glabrata--4[3]
C. krusei--0.12[3]
C. tropicalis--0.25[3]
C. parapsilosis--0.25[3]
Fluconazole Candida spp.0.125 - ≥64--[2]
Ketoconazole C. glabrata0.03 - 4--[4]
C. tropicalis--2[5]
C. parapsilosis--0.25[5]
C. krusei--1[5]

MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively. A hyphen (-) indicates that the data was not available in the cited sources.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro susceptibility testing performed according to standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI M27-A3)

The broth microdilution method is a standardized technique used to determine the MIC of an antifungal agent.[3]

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies. A suspension of the fungal cells is then prepared in sterile saline or water and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration in the test wells.

  • Antifungal Agent Dilution: The antifungal agents are serially diluted in a liquid medium, such as RPMI 1640 medium, in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at a controlled temperature, typically 35°C, for 24 to 48 hours.

  • MIC Determination: After incubation, the plates are examined visually or with a spectrophotometer to determine the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

The following diagram outlines the general workflow for the broth microdilution antifungal susceptibility test.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Fungal Isolate Culture B Inoculum Suspension Preparation A->B E Inoculation of Microtiter Plate B->E C Antifungal Stock Solution D Serial Dilution in Microtiter Plate C->D D->E F Incubation (35°C, 24-48h) E->F G Visual or Spectrophotometric Reading F->G H Determination of MIC G->H

Caption: General workflow for broth microdilution antifungal susceptibility testing.

Summary

Based on the available in vitro data, this compound demonstrates potent activity against a range of Candida species, including Candida albicans. Its efficacy appears comparable to other topical imidazoles like miconazole and clotrimazole against C. albicans. While comprehensive, direct comparative studies including all five azoles are limited, the existing evidence suggests this compound is a highly effective antifungal agent. The choice of an appropriate antifungal should also consider factors such as the specific fungal pathogen, the site of infection, and the potential for drug resistance. Further research with standardized methodologies directly comparing these agents would be beneficial for a more definitive assessment of their relative in vitro potencies.

References

Shorter Butoconazole Regimen Shows Comparable Efficacy to Longer Antifungal Treatments for Vulvovaginal Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical data indicates that a 3-day course of butoconazole is as effective and safe as longer, 7-day regimens of other commonly used antifungal agents for the treatment of vulvovaginal candidiasis (VVC). This finding suggests that the shorter treatment duration with this compound may offer an advantage in patient compliance without compromising therapeutic outcomes.

This compound, an imidazole antifungal, functions by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane.[1][2][3] This disruption of the cell membrane's integrity leads to increased permeability and ultimately, the death of the fungal cell.[3][4] This mechanism is a hallmark of azole antifungals and is effective against Candida albicans, the primary pathogen responsible for VVC.[1][2]

Comparative Efficacy: 3-Day this compound vs. 7-Day Regimens

Clinical trials have demonstrated that a 3-day regimen of 2% this compound vaginal cream yields comparable mycological and clinical cure rates to a 7-day course of 2% miconazole vaginal cream.[5] In a multicenter, randomized, investigator-blind trial involving 271 nonpregnant women, 88% of patients treated with the 3-day this compound regimen were Candida-negative 8-10 days post-treatment, compared to 91% in the 7-day miconazole group.[5] Clinical cure rates were also similar, with 80% for this compound and 82% for miconazole.[5] At a 30-day follow-up, the mycological and clinical cure rates remained comparable between the two groups.[5]

The following tables summarize the key efficacy data from comparative clinical trials.

Table 1: Efficacy of 3-Day this compound vs. 7-Day Miconazole
Outcome Measure3-Day this compound 2% Cream7-Day Miconazole 2% Cream
Mycological Cure (8-10 days post-treatment) 88%91%
Clinical Cure (8-10 days post-treatment) 80%82%
Mycological Cure (30 days post-treatment) 73%69%
Clinical Cure (30 days post-treatment) 78%80%

Source: Data from a multicenter, parallel, randomized, investigator-blind trial.[5]

Further studies have also shown the efficacy of a 3-day this compound regimen to be comparable to, and in some aspects superior to, other treatment durations of alternative antifungals like clotrimazole. For instance, a 3-day course of 2% this compound nitrate cream was found to be as effective as a 6-day treatment with 1% clotrimazole cream.[6] Another study comparing 3-day this compound suppositories (100 mg/day) with 3-day clotrimazole tablets (200 mg/day) found a statistically significantly higher mycological cure rate for this compound at the 8-day post-treatment examination (92% vs. 74%).[7][8]

Table 2: Efficacy of 3-Day this compound vs. Other Clotrimazole Regimens
This compound RegimenComparator RegimenMycological Cure Rate (approx. 1 week post-treatment)Clinical Cure Rate (approx. 1 week post-treatment)
3-Day 2% this compound Cream 6-Day 1% Clotrimazole Cream93.3%Not explicitly stated, but both treatments showed substantial symptom relief.
3-Day 100mg this compound Suppositories 3-Day 200mg Clotrimazole Tablets92%81% (Complete clinical relief)

Source: Data from separate randomized clinical trials.[6][8]

Experimental Protocols

The clinical trials cited employed rigorous methodologies to ensure the validity of their findings. Below are the typical experimental protocols used in these studies.

Study Design: The studies were generally multicenter, parallel, randomized, and investigator-blind trials.[5][6] Some were double-blind.[7]

Patient Population:

  • Inclusion Criteria: Nonpregnant women aged 18 and older with a clinical diagnosis of vulvovaginal candidiasis.[5][10] This diagnosis was confirmed by a positive potassium hydroxide (KOH) wet mount showing filamentous hyphae/pseudohyphae and/or budding yeast cells, and often a positive fungal culture for Candida species.[11] Patients typically presented with at least one vulvovaginal sign (e.g., erythema, edema) and one symptom (e.g., itching, burning).[11]

  • Exclusion Criteria: Pregnant or lactating women, patients with a history of hypersensitivity to imidazole antifungals, and those who had used other antifungal medications within a specified timeframe.

Treatment Administration:

  • 3-Day this compound Regimen: Patients self-administered one applicator full of 2% this compound nitrate vaginal cream (approximately 5g, containing 100 mg of this compound nitrate) into the posterior vaginal fornix once daily at bedtime for three consecutive nights.[5][11]

  • 7-Day Miconazole Regimen: Patients self-administered one applicator full of 2% miconazole nitrate vaginal cream once daily at bedtime for seven consecutive nights.[5]

Efficacy Assessments:

  • Mycological Cure: Defined as a negative KOH wet mount and a negative vaginal fungal culture for Candida species at the follow-up visits.[11]

  • Clinical Cure: Defined as the complete resolution of all presenting signs and symptoms of vulvovaginal candidiasis.[5][11]

  • Follow-up Visits: Patients were typically evaluated at two-time points: an initial follow-up 7-10 days after the completion of therapy and a second follow-up around 30 days post-treatment.[5][12]

Visualizing the Mechanism and Workflow

To better understand the underlying pharmacology and the clinical evaluation process, the following diagrams illustrate this compound's mechanism of action and a typical clinical trial workflow.

Butoconazole_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) CYP51->Ergosterol conversion Cell_Death Fungal Cell Death Membrane->Cell_Death leads to This compound This compound This compound->CYP51 inhibits

Caption: this compound's mechanism of action.

Clinical_Trial_Workflow Start Patient Screening & Informed Consent Baseline Baseline Assessment (Clinical & Mycological Diagnosis) Start->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: 3-Day this compound Randomization->GroupA GroupB Group B: 7-Day Comparator Randomization->GroupB FollowUp1 Follow-up 1 (7-10 Days Post-Treatment) GroupA->FollowUp1 GroupB->FollowUp1 FollowUp2 Follow-up 2 (30 Days Post-Treatment) FollowUp1->FollowUp2 Analysis Data Analysis (Efficacy & Safety) FollowUp2->Analysis

Caption: A typical clinical trial workflow.

References

Butoconazole: An Effective Azole Against Resistant Candida Strains

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of in vitro cross-resistance studies reveals butoconazole's retained efficacy against Candida species that exhibit resistance to other commonly used azole antifungals, such as fluconazole. This positions this compound as a significant therapeutic option in the context of rising azole resistance.

Researchers and drug development professionals face a growing challenge with the emergence of antifungal resistance in Candida species, the most common cause of fungal infections in humans. A key concern is cross-resistance, where resistance to one antifungal agent confers resistance to others within the same class. However, in vitro studies demonstrate that this compound, an imidazole derivative, maintains its antifungal activity against Candida isolates that are resistant to other azoles, including the widely used fluconazole.

One pivotal study found that fluconazole-resistant isolates of Candida albicans and Candida glabrata also showed cross-resistance to other over-the-counter azoles like miconazole, clotrimazole, and tioconazole.[1] Strikingly, these same resistant isolates remained susceptible to this compound.[1] This suggests a different interaction with the fungal target enzyme or a reduced susceptibility to common resistance mechanisms.

Comparative In Vitro Activity of Azole Antifungals

The in vitro efficacy of antifungal agents is determined by the minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The MIC90 value, the concentration at which 90% of isolates are inhibited, is a key metric for comparing the potency of different antifungals.

While a comprehensive dataset directly comparing the MIC90 of this compound against a wide array of other azoles across various resistant Candida strains is not available in a single study, the existing literature provides valuable insights. One study highlighted that against non-albicans species, particularly C. glabrata, which are known for their reduced susceptibility to azoles, the in vitro potency of fluconazole and terconazole was relatively poor. In contrast, this compound, along with itraconazole and saperconazole, demonstrated the best activity.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Various Azoles against Candida Species

Antifungal AgentCandida albicansCandida glabrataCandida parapsilosisCandida kruseiCandida tropicalis
This compound Very ActiveMost Active Azole Data not availableData not availableData not available
Clotrimazole Data not available0.25Data not available>8>8
Fluconazole Data not available32Data not available>644
Itraconazole Data not available2Data not available0.50.25
Ketoconazole Data not available4Data not available10.5
Miconazole Data not availableData not availableData not availableData not availableData not available
Sertaconazole 0.060.250.2512
Fenticonazole Data not available4Data not available>88

Note: Data is compiled from multiple sources and direct comparative studies for all agents across all species are limited. "Very Active" and "Most Active Azole" are based on qualitative descriptions from a study where specific MIC90 values for this compound were not provided.

Understanding Azole Resistance

Azole antifungals work by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The primary mechanisms of azole resistance in Candida species include:

  • Target Site Mutations: Alterations in the ERG11 gene can reduce the binding affinity of azole drugs to the enzyme.

  • Overexpression of Efflux Pumps: Fungal cells can actively pump the antifungal drug out, preventing it from reaching its target. The two major types of efflux pumps are the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters.

  • Upregulation of the Target Enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effect of the azole.

The retained activity of this compound against fluconazole-resistant strains may be attributed to its chemical structure, which could allow it to circumvent these resistance mechanisms more effectively than other azoles.

Experimental Protocols

The determination of in vitro antifungal susceptibility is crucial for cross-resistance studies. The Clinical and Laboratory Standards Institute (CLSI) has established a reference method for broth dilution antifungal susceptibility testing of yeasts, documented as CLSI M27.

CLSI M27 Broth Microdilution Method: A Step-by-Step Overview
  • Preparation of Antifungal Solutions: Stock solutions of the antifungal agents are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial twofold dilutions of the antifungals are then prepared in RPMI 1640 medium.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.

  • Inoculation of Microdilution Plates: The standardized yeast inoculum is added to microdilution plates containing the serially diluted antifungal agents.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the mechanism of azole action and the workflow of a cross-resistance study.

Azole_Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Erg11 Lanosterol 14α-demethylase (Erg11) Lanosterol->Erg11 synthesis Ergosterol Ergosterol Membrane Fungal Cell Membrane (impaired function) Ergosterol->Membrane essential component Erg11->Ergosterol catalyzes Azole Azole Antifungal (e.g., this compound) Azole->Erg11 inhibits

Figure 1. Mechanism of action of azole antifungals.

Cross_Resistance_Workflow start Start: Obtain Fungal Isolates (Susceptible and Resistant Strains) prepare_inoculum Prepare Standardized Inoculum (CLSI M27 Protocol) start->prepare_inoculum inoculate Inoculate Plates with Fungal Suspension prepare_inoculum->inoculate prepare_plates Prepare Microdilution Plates with Serial Dilutions of Azoles (this compound, Fluconazole, etc.) prepare_plates->inoculate incubate Incubate Plates at 35°C for 24-48h inoculate->incubate read_mic Read Minimum Inhibitory Concentrations (MICs) incubate->read_mic analyze Analyze and Compare MIC Data read_mic->analyze end Conclusion: Determine Cross-Resistance Profile analyze->end

Figure 2. Experimental workflow for a cross-resistance study.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Butoconazole and Other Imidazole Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of butoconazole and other prominent imidazole antifungal agents, including clotrimazole, miconazole, ketoconazole, and tioconazole. The information presented is collated from various preclinical and clinical studies to offer a comprehensive overview for research and drug development purposes.

Executive Summary

Imidazole antifungals are a cornerstone in the management of superficial and systemic fungal infections. Their therapeutic efficacy is intrinsically linked to their pharmacokinetic profiles, which govern their absorption, distribution, metabolism, and excretion (ADME). This compound, a widely used agent for vulvovaginal candidiasis, exhibits distinct pharmacokinetic characteristics when compared to other imidazoles. This guide synthesizes available data to facilitate a comparative understanding of these crucial therapeutic agents.

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound and other selected imidazoles. It is critical to note that the data are derived from various studies with differing formulations, routes of administration, and subject populations. Therefore, direct cross-study comparisons should be made with caution.

Table 1: Pharmacokinetics of Intravaginally Administered Imidazoles

DrugFormulationDoseCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Half-life (hours)Systemic Absorption (%)
This compound 2% Cream5 g (single dose)19 - 4412 - 24-21 - 241.3 - 2.2[1]
This compound Suppository100 mg1.740 ± 0.511-73.48 ± 28.99 (0-96h)--
Clotrimazole Vaginal Tablet500 mg (single dose)< 10---3 - 10[2]
Miconazole 1200 mg OvuleSingle Dose10.718.4477.3 (0-96h)24[3][4]< 1[5]
Tioconazole 6% Ointment300 mg10 - 36---Negligible[6]

Table 2: Pharmacokinetics of Orally Administered Imidazoles

DrugFormulationDoseCmax (µg/mL)Tmax (hours)AUC (µg·h/mL)Half-life (hours)Bioavailability (%)
Ketoconazole Tablet200 mg4.21.7-7.5 - 7.981.2 (relative to solution)[7][8]
Ketoconazole Suspension200 mg5.01.2-7.5 - 7.989.0 (relative to solution)[7]
Ketoconazole Solution200 mg6.21.0-7.5 - 7.9-
Clotrimazole Lozenge----~4Poor
Miconazole Oral Gel----20 - 25[5]Poorly absorbed

Detailed Experimental Methodologies

The pharmacokinetic data presented in this guide are derived from studies employing various experimental designs and analytical methods. Below are generalized descriptions of the methodologies commonly utilized in these studies.

Study Design

Many of the cited pharmacokinetic studies in healthy volunteers follow a randomized, crossover design.[9] In such a design, each subject receives each of the different drug formulations or doses in a random order, with a washout period between each treatment phase to eliminate the drug from the system. This design minimizes inter-subject variability. For topically and vaginally administered drugs, parallel-group designs are also common.

Sample Collection and Processing

Biological samples, most commonly blood (to yield plasma or serum), are collected at predetermined time points after drug administration. For topical and vaginal formulations, other matrices such as saliva, vaginal fluid, or stratum corneum may be collected to assess local drug concentrations.[10]

Plasma is typically obtained by centrifuging whole blood collected in tubes containing an anticoagulant. The plasma is then separated and stored, usually at -20°C or -80°C, until analysis.

Bioanalytical Methods

The quantification of imidazole antifungals in biological matrices requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most frequently employed techniques.

  • High-Performance Liquid Chromatography (HPLC): This technique separates the drug from endogenous components in the sample matrix based on its physicochemical properties. The separation is typically achieved on a reversed-phase column (e.g., C18).[2][11] Detection is often performed using an ultraviolet (UV) detector at a wavelength specific to the drug molecule.[11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity compared to HPLC-UV. After chromatographic separation, the drug is ionized and detected by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) allows for the selection of specific precursor and product ions for the analyte, significantly reducing matrix interference and improving the limit of quantification.[7][12][13] Sample preparation for both HPLC and LC-MS/MS often involves protein precipitation or liquid-liquid extraction to remove interfering substances from the plasma sample.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an imidazole antifungal agent.

Pharmacokinetic_Study_Workflow General Workflow of a Clinical Pharmacokinetic Study cluster_protocol Study Protocol cluster_analysis Bioanalysis cluster_interpretation Data Interpretation Subject_Recruitment Subject Recruitment & Informed Consent Dosing Drug Administration (e.g., Oral, Vaginal) Subject_Recruitment->Dosing Sampling Biological Sample Collection (e.g., Blood, Plasma) Dosing->Sampling Sample_Processing Sample Preparation (e.g., Extraction) Sampling->Sample_Processing Instrumental_Analysis LC-MS/MS or HPLC Analysis Sample_Processing->Instrumental_Analysis Data_Acquisition Data Acquisition & Quantification Instrumental_Analysis->Data_Acquisition PK_Modeling Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC) Data_Acquisition->PK_Modeling Statistical_Analysis Statistical Analysis PK_Modeling->Statistical_Analysis Report Final Study Report Statistical_Analysis->Report

Caption: A generalized workflow of a clinical pharmacokinetic study.

Signaling Pathway Inhibition by Imidazoles

The primary mechanism of action for imidazole antifungals involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition Mechanism of Action of Imidazole Antifungals Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Membrane->Death Enzyme->Ergosterol Disruption Disruption of Membrane Function & Increased Permeability Enzyme->Disruption Imidazole Imidazole Antifungal (e.g., this compound) Imidazole->Enzyme Inhibits Disruption->Death

Caption: Inhibition of ergosterol biosynthesis by imidazole antifungals.

Conclusion

This guide provides a comparative overview of the pharmacokinetics of this compound and other key imidazole antifungals. The data highlights the variability in absorption, distribution, and elimination among these agents, which is significantly influenced by the route of administration and formulation. For researchers and drug development professionals, understanding these nuances is paramount for optimizing drug delivery, enhancing therapeutic efficacy, and ensuring patient safety. The provided experimental methodologies and workflow diagrams offer a foundational understanding of the processes involved in generating and interpreting pharmacokinetic data for this important class of antifungal drugs.

References

Butoconazole in the Treatment of Vulvovaginal Candidiasis: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of Butoconazole clinical trial data, offering an objective comparison of its performance against other common topical and oral azole antifungals. The information presented is intended to support research, scientific evaluation, and drug development efforts in the field of antifungal therapies.

Comparative Efficacy of this compound and Alternative Antifungal Agents

Clinical trials have demonstrated the efficacy of this compound in treating vulvovaginal candidiasis (VVC), with outcomes comparable or, in some aspects, superior to other widely used antifungal agents.

This compound vs. Fluconazole

A randomized, open-label, parallel study involving 181 women with moderate to severe VVC compared single-dose this compound nitrate 2% vaginal cream to a single dose of oral Fluconazole (150 mg). The primary endpoint was the time to onset of first symptom relief. This compound demonstrated a statistically significant shorter median time to first relief of symptoms at 17.5 hours, compared to 22.9 hours for Fluconazole. Furthermore, 72.8% of patients treated with this compound reported initial symptom relief within 24 hours, versus 55.7% in the Fluconazole group. While the time to total symptom relief was not significantly different between the two groups, this compound showed a faster onset of action.

Efficacy EndpointThis compound 2% Cream (single dose)Fluconazole 150 mg (single dose)p-value
Median Time to First Symptom Relief 17.5 hours22.9 hours< 0.001
Patients with First Relief at 12 hours 44.4%29.1%0.044
Patients with First Relief at 24 hours 72.8%55.7%0.024
Median Time to Total Symptom Relief 64.0 hours73.5 hours0.182
This compound vs. Miconazole

In a multicenter, randomized, investigator-blind trial, a 3-day regimen of this compound 2% vaginal cream was compared to a 7-day regimen of Miconazole 2% vaginal cream in 225 evaluable patients. The study found the efficacy of the shorter this compound treatment to be equivalent to the longer Miconazole regimen.

Efficacy EndpointThis compound 2% Cream (3-day)Miconazole 2% Cream (7-day)Statistical Significance
Mycological Cure (8-10 days post-treatment) 88%91%Not Significant
Clinical Cure (8-10 days post-treatment) 80%82%Not Significant
Mycological Cure (30 days post-treatment) 73%69%Not Significant
Clinical Cure (30 days post-treatment) 78%80%Not Significant

Another study comparing a single dose of this compound 2% bioadhesive cream to a 7-day course of Miconazole nitrate cream showed comparable clinical and mycological cure rates at both 8-10 days and 30 days post-treatment. Notably, the single-dose this compound led to a faster reduction in severe symptoms compared to the first dose of Miconazole.[1]

This compound vs. Clotrimazole

A multicenter clinical trial involving 274 patients compared a 3-day course of this compound nitrate 2% cream with a 3-day course of Clotrimazole 200 mg/day vaginal tablets. The results indicated a higher rate of mycological eradication and clinical cure with this compound.

Efficacy EndpointThis compound 2% Cream (3-day)Clotrimazole 200 mg Tablets (3-day)
Mycological Eradication (8 days post-treatment) 95%91%
Mycological Eradication (30 days post-treatment) 80%74%
Complete Clinical Cure (Signs & Symptoms) 82%72%

Comparative Safety and Tolerability

Across multiple clinical trials, this compound has been shown to be a safe and well-tolerated treatment for VVC.

In the comparative study with Fluconazole, this compound therapy was associated with fewer adverse events.[2][3][4] The most common drug-related adverse events for this compound were localized vulvovaginal pruritus and burning.[2][3][4] For Fluconazole, the most frequent side effects were systemic, including headache, diarrhea, and nausea.[2][3][4]

Adverse Event ProfileThis compound 2% CreamFluconazole 150 mg
Common Drug-Related Adverse Events Vulvovaginal pruritus, vulvovaginal burningHeadache, diarrhea, nausea, upset stomach, skin sensitivity
Total Adverse Events (in one study) 6699
Drug-Related Adverse Events (in one study) 1632

When compared with Miconazole and Clotrimazole, this compound demonstrated a similar safety profile with a low incidence of local irritation.[5][6]

Experimental Protocols

The clinical trials cited in this guide followed standard methodologies for evaluating the efficacy and safety of treatments for VVC.

General Study Design: The majority of the studies were randomized, multicenter trials with parallel-group designs. Blinding methodologies varied, including open-label, investigator-blind, and single-blind designs.

Participant Population: The studies enrolled non-pregnant women, typically 18 years of age or older, with a clinical diagnosis of VVC confirmed by potassium hydroxide (KOH) smear and/or fungal culture. Key inclusion criteria generally included the presence of moderate to severe signs and symptoms of VVC, such as itching, burning, and erythema. Common exclusion criteria were pregnancy, lactation, known hypersensitivity to azole antifungals, and concurrent use of other antifungal medications.

Interventions:

  • This compound: Administered as a 2% vaginal cream, either as a single dose or a 3-day regimen.

  • Fluconazole: Administered as a single 150 mg oral tablet.

  • Miconazole: Administered as a 2% vaginal cream over a 7-day period.

  • Clotrimazole: Administered as 100 mg or 200 mg vaginal tablets or cream over a 3 or 6-day period.

Efficacy Assessment:

  • Clinical Cure: Defined as the resolution of signs and symptoms of VVC at follow-up visits (typically 8-10 days and 30 days post-treatment).

  • Mycological Cure: Defined as a negative KOH smear and/or negative fungal culture at follow-up.

  • Time to Symptom Relief: Assessed through patient diaries or interviews, recording the time to first and complete relief of symptoms.

Safety Assessment: Adverse events were monitored throughout the studies and for a designated follow-up period. The relationship of adverse events to the study drug was assessed by the investigators.

Mechanism of Action and Clinical Trial Workflow

The following diagrams illustrate the signaling pathway of azole antifungals and a typical workflow for a clinical trial evaluating treatments for VVC.

Azole_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action cluster_outcome Outcome AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Disruption Disruption of Membrane Integrity & Function Lanosterol->Disruption Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Azoles Azole Antifungals (e.g., this compound) Azoles->Lanosterol Inhibition Inhibition Inhibition of Fungal Growth Disruption->Inhibition

Caption: Mechanism of action of azole antifungals, inhibiting ergosterol synthesis.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient Patient with VVC Symptoms Inclusion Inclusion/Exclusion Criteria Met? Patient->Inclusion Diagnosis Clinical Diagnosis (KOH Smear/Culture) Inclusion->Diagnosis Yes ScreenFailure Screen Failure Inclusion->ScreenFailure No Consent Informed Consent Diagnosis->Consent Randomization Randomization Consent->Randomization ArmA Arm A: This compound Randomization->ArmA ArmB Arm B: Comparator Randomization->ArmB TreatmentAdmin Treatment Administration ArmA->TreatmentAdmin ArmB->TreatmentAdmin FollowUp1 Follow-up 1 (e.g., 8-10 days) TreatmentAdmin->FollowUp1 FollowUp2 Follow-up 2 (e.g., 30 days) FollowUp1->FollowUp2 Efficacy Efficacy Assessment (Clinical & Mycological Cure) FollowUp2->Efficacy Safety Safety Assessment (Adverse Events) FollowUp2->Safety Data Data Analysis Efficacy->Data Safety->Data

References

A Meta-Analysis of Butoconazole Efficacy in Vulvovaginal Candidiasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the efficacy of butoconazole in the treatment of vulvovaginal candidiasis (VVC), comparing its performance against other commonly used antifungal agents. The information presented is synthesized from a range of clinical trials and a large-scale meta-analysis to support evidence-based research and development in antifungal therapies.

Comparative Efficacy of this compound and Other Antifungals

The following tables summarize the quantitative data from comparative clinical trials and a major Bayesian network meta-analysis on the efficacy of this compound versus other topical and oral azole antifungals.

Table 1: Mycological Cure Rates in Comparative Clinical Trials

Treatment RegimenComparator RegimenMycological Cure Rate (this compound)Mycological Cure Rate (Comparator)Follow-up Period
This compound 2% cream (3 days)Miconazole 2% cream (7 days)88%91%8-10 days post-treatment[1]
This compound 2% cream (3 days)Miconazole 2% cream (7 days)73%69%30 days post-treatment[1]
This compound 2% cream (3 days)Miconazole 2% cream (7 days)82.8%84.4%~18 days post-treatment[2]
This compound 2% cream (3 days)Miconazole 2% cream (7 days)76.7%75.8%~40 days post-treatment[2]
This compound 2% cream (3 days)Clotrimazole 200mg tablets (3 days)95%91%8 days post-treatment[3]
This compound 2% cream (3 days)Clotrimazole 200mg tablets (3 days)80%74%30 days post-treatment[3]
This compound 2% cream (3 days)Econazole 1% cream (7 days)Consistently Higher (not statistically significant)Consistently Lower (not statistically significant)10-23 and 24-45 days post-treatment[4]
Single-dose this compound 2% creamSingle-dose Fluconazole 150mg tabletNo significant difference in reinfection rateNo significant difference in reinfection rate30 days post-treatment[5]

Table 2: Clinical Cure Rates in Comparative Clinical Trials

Treatment RegimenComparator RegimenClinical Cure Rate (this compound)Clinical Cure Rate (Comparator)Follow-up Period
This compound 2% cream (3 days)Miconazole 2% cream (7 days)80%82%8-10 days post-treatment[1]
This compound 2% cream (3 days)Miconazole 2% cream (7 days)78%80%30 days post-treatment[1]
This compound 2% cream (3 days)Clotrimazole 200mg tablets (3 days)82%72%Not specified
Single-dose this compound 2% creamSingle-dose Fluconazole 150mg tabletNo significant difference in total symptom reliefNo significant difference in total symptom relief30 days post-treatment[5]

Table 3: Bayesian Network Meta-analysis of Antifungal Efficacy in VVC

Antifungal AgentOdds Ratio (95% Credible Interval) vs. PlaceboSurface Under the Cumulative Ranking Curve (SUCRA)
This compound 1.18 (1.06–1.31) 82.2%
Fluconazole6.45 (4.42–9.41)91.5%
Terconazole5.60 (2.78–11.3)65.0%
Clotrimazole2.99 (1.61–5.55)61.8%
Miconazole5.96 (3.17–11.2)33.8%
Itraconazole2.29 (1.21–4.33)50.5%
Ketoconazole2.40 (1.55–3.71)42.8%
EconazoleNot explicitly stated, but included in analysis46.8%

Data from a Bayesian network meta-analysis of 41 randomized controlled trials.[6] SUCRA values represent the probability of a treatment being the best option.

Experimental Protocols

The methodologies of the cited clinical trials share common frameworks for patient selection, diagnosis, and assessment of outcomes.

1. Patient Population and a General Overview of Inclusion and Exclusion Criteria

  • Inclusion Criteria: Generally, studies enroll non-pregnant women of a specific age range (e.g., 18 years or older) presenting with clinical signs and symptoms of VVC. A diagnosis is typically confirmed by the presence of yeast (hyphae, pseudohyphae, or blastospores) on a 10% potassium hydroxide (KOH) wet mount preparation of vaginal discharge and a positive fungal culture for Candida species, most commonly Candida albicans.[7][8][9]

  • Exclusion Criteria: Common exclusion criteria include pregnancy or lactation, a diagnosis of other vaginal infections (e.g., bacterial vaginosis, trichomoniasis), known hypersensitivity to azole antifungals, and the use of other antifungal or antimicrobial agents within a specified period before the study.[9]

2. Diagnostic Methodologies

  • Microscopy: A wet mount of vaginal secretions is prepared with a 10% KOH solution to visualize yeast cells and hyphae under a microscope.[7][8]

  • Fungal Culture: Vaginal swabs are cultured on appropriate media (e.g., Sabouraud dextrose agar) to confirm the presence of Candida and to identify the species.[8]

3. Definitions of Cure

  • Mycological Cure: This is defined as the eradication of the fungal pathogen, confirmed by a negative KOH wet mount and a negative fungal culture at the follow-up assessment.[7]

  • Clinical Cure: This is determined by the resolution of the signs and symptoms of VVC that were present at the beginning of the study.[7]

  • Therapeutic Cure: This is a composite endpoint requiring both mycological and clinical cure to be achieved.[8]

Mechanism of Action of Azole Antifungals

This compound, along with other azole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane. The key target of this class of drugs is the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a primary component of the fungal cell membrane.

Azole_Mechanism_of_Action Mechanism of Action of Azole Antifungals Azoles Azole Antifungals (e.g., this compound) Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Azoles->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Synthesis Catalyzes Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Ergosterol Ergosterol Ergosterol_Synthesis->Ergosterol Produces Membrane_Integrity Fungal Cell Membrane Integrity Ergosterol->Membrane_Integrity Maintains Cell_Lysis Fungal Cell Lysis and Death Membrane_Integrity->Cell_Lysis Disruption leads to

Caption: Azole antifungals inhibit lanosterol 14α-demethylase, disrupting ergosterol synthesis and fungal cell membrane integrity.

Experimental Workflow

The typical workflow for a clinical trial evaluating the efficacy of this compound for VVC is outlined below.

VVC_Clinical_Trial_Workflow Typical VVC Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Clinical Signs & Symptoms, KOH, Culture) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A This compound Treatment Arm Randomization->Treatment_A Treatment_B Comparator Treatment Arm Randomization->Treatment_B FollowUp_1 Short-term Follow-up (e.g., 7-14 days post-treatment) Treatment_A->FollowUp_1 Treatment_B->FollowUp_1 FollowUp_2 Long-term Follow-up (e.g., 30 days post-treatment) FollowUp_1->FollowUp_2 Analysis Efficacy & Safety Analysis (Cure Rates, Adverse Events) FollowUp_2->Analysis

Caption: A standard workflow for a randomized controlled trial comparing this compound to another antifungal for VVC.

References

Safety Operating Guide

Navigating the Safe Handling of Butoconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Butoconazole, an imidazole derivative with antifungal properties, is a compound of interest in various research and development settings.[1] As with any active pharmaceutical ingredient, proper handling is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This compound nitrate is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye irritation.[2][3][4][5] This guide provides essential, procedural information for the safe handling, storage, and disposal of this compound in a laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is the most critical barrier against exposure.[6] this compound has no established occupational exposure limits, making adherence to PPE protocols especially important.[3][4][5] The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Powder) Safety glasses with side-shields or chemical safety goggles.[5]Two pairs of powder-free nitrile gloves.[7][8]Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[7]NIOSH/MSHA or European Standard EN 149 approved respirator, especially where dust may be generated.[3][4]
Preparing Solutions Chemical safety goggles. If there is a splash risk, a face shield should also be worn.[8]Chemical-resistant, powder-free nitrile gloves. Change gloves immediately if contaminated.[6][8]Chemical-resistant lab coat or gown.[7]Work in a chemical fume hood or a well-ventilated area.[9]
General Handling (Creams/Solutions) Safety glasses.[5]Protective gloves (nitrile recommended).[4][8]Standard lab coat.Not generally required if handled in a well-ventilated area.[3]
Spill Cleanup Chemical safety goggles and face shield.[8]Two pairs of heavy-duty, chemical-resistant gloves.[7]Impervious clothing or gown.[4]Air-purifying respirator with appropriate cartridges for organic vapors and particulates.[6]
Waste Disposal Safety glasses.[5]Protective gloves.[4]Lab coat or gown.[7]Not generally required.

Operational and Disposal Plans

Handling Procedures

Strict adherence to proper handling procedures is essential to minimize exposure risk.

  • Engineering Controls : Always handle this compound powder in a designated area with appropriate exhaust ventilation, such as a chemical fume hood, to minimize dust generation and inhalation.[3][4][9]

  • Avoidance of Contact : Take all necessary precautions to avoid direct contact with skin and eyes, and prevent the formation of dust and aerosols.[5]

  • Hygiene Practices : Do not eat, drink, or smoke in areas where this compound is handled.[4][5] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5][7]

Storage Protocols

Proper storage is crucial for maintaining the chemical's stability and preventing accidental release.

  • Containers : Keep containers tightly sealed and store in a cool, well-ventilated area.[4]

  • Conditions to Avoid : Protect from direct sunlight and sources of ignition.[4] this compound nitrate cream should be stored at room temperature, around 25°C (77°F), and kept away from heat above 30°C (86°F).[10][11] The powder form may require storage at -20°C.[4]

  • Incompatibilities : Store away from strong oxidizing agents, strong acids, and alkalis.[4]

Accidental Release Measures

In the event of a spill, prompt and safe cleanup is necessary.

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Prevent the powder or liquid from entering drains or waterways.[2]

  • Clean-up : For solid spills, carefully sweep or scoop up the material without creating dust and place it into a suitable, closed container for disposal.[3]

  • Decontaminate : Clean the spill area thoroughly.

  • PPE : All personnel involved in the cleanup must wear the appropriate PPE as outlined in the table above.[3]

Disposal Plan

All this compound waste is considered hazardous and must be disposed of accordingly.

  • Waste Containers : Dispose of this compound and any contaminated materials (e.g., gloves, wipes, containers) in a dedicated, approved hazardous waste container.[4][5]

  • Disposal Method : Waste must be sent to an approved waste disposal plant.[4][5] Do not allow the product to enter drains.[5] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Unused Product : For unused medicines, drug take-back programs are the preferred method of disposal.[12][13] If such a program is not available, mix the material with an undesirable substance like coffee grounds or cat litter, place it in a sealed container, and dispose of it in the household trash, after removing all personal information from the original packaging.[12][14]

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Butoconazole_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_spill Emergency Protocol (Spill) A Assess Risks & Review SDS B Don Appropriate PPE (Gloves, Gown, Goggles, Respirator) A->B C Work in Ventilated Area (e.g., Fume Hood) B->C Proceed to Handling D Weigh/Transfer/ Prepare Solutions C->D E Decontaminate Work Surfaces D->E Procedure Complete S1 Evacuate & Secure Area D->S1 Spill Occurs F Segregate Waste into Approved Containers E->F G Doff & Dispose of PPE (Outer gloves first) F->G H Wash Hands Thoroughly G->H S2 Don Spill-Specific PPE S1->S2 S3 Contain & Clean Spill S2->S3 S4 Dispose of as Hazardous Waste S3->S4

Caption: Workflow for Safe this compound Handling.

First Aid Measures

In case of exposure, immediate action is critical.[2]

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[2][5]
Skin Contact Remove contaminated clothing. Wash the affected area immediately with soap and plenty of water. If irritation persists, seek medical attention.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[2][5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butoconazole
Reactant of Route 2
Reactant of Route 2
Butoconazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.